molecular formula C11H15N B101972 2-Phenylpent-4-en-1-amine CAS No. 17214-44-7

2-Phenylpent-4-en-1-amine

Cat. No.: B101972
CAS No.: 17214-44-7
M. Wt: 161.24 g/mol
InChI Key: JGJGGQQQBJYWGS-UHFFFAOYSA-N
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Description

2-Phenylpent-4-en-1-amine is an aminoalkene of significant interest in the field of advanced organic synthesis and catalysis development. Its molecular structure, featuring an amine group and an unactivated terminal alkene within the same molecule, makes it a prime substrate for studying intramolecular hydroamination reactions . This transformation is a highly atom-economical method for constructing valuable nitrogen-containing heterocycles, which are ubiquitous scaffolds in pharmaceuticals and natural products . Research in this area focuses on leveraging such substrates to develop new chiral catalysts, particularly with late-transition metals like iridium, to access optically active N-heterocyclic compounds such as pyrrolidines and piperidines in high enantiomeric purity . The study of aminoalkenes like this compound provides critical insights into reaction mechanisms, catalyst design, and deactivation pathways, thereby contributing to the broader goal of creating more efficient and selective synthetic methodologies for the life sciences industry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpent-4-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJGGQQQBJYWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Phenylpent-4-en-1-amine chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and analytical methodologies for 2-Phenylpent-4-en-1-amine. Given the specialized nature of this compound, this document also outlines general experimental workflows for the characterization and evaluation of novel chemical entities of this class.

Core Chemical Properties

This compound is a chiral primary amine with potential applications in organic synthesis and medicinal chemistry. Its core properties are summarized below.

PropertyValueCitation(s)
IUPAC Name 2-phenyl-4-penten-1-amine[1]
CAS Number 17214-44-7[1][2]
Molecular Formula C₁₁H₁₅N[2][3]
Molecular Weight 161.24 g/mol [2]
Monoisotopic Mass 161.12045 Da[3]
Physical Form Liquid[1]
Purity Typically ≥95%[1]
Storage Temperature 4 °C[1]
InChI 1S/C11H15N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9,12H2[1][3]
InChIKey JGJGGQQQBJYWGS-UHFFFAOYSA-N[1][3]
SMILES C=CCC(CN)C1=CC=CC=C1[2][3]
Predicted XLogP 2.1[3]

Safety and Handling

Comprehensive toxicological properties for this compound have not been fully investigated. Standard laboratory safety protocols should be strictly followed.

Hazard ClassStatementCitation(s)
Skin Irritation H315: Causes skin irritation[2]
Eye Irritation H319: Causes serious eye irritation[2]
Respiratory H335: May cause respiratory irritation[2]
Precautions P280: Wear protective gloves/eye protection.[2]
Response (Eyes) P305+P351+P338: IF IN EYES: Rinse cautiously...[2]
Response (Skin) P332+P313: If skin irritation occurs: Get medical advice.[2]

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for this compound are not widely published, it is known to be synthesized through the bond cleavage of an amine and a terminal alkyne[2][4]. A plausible synthetic approach is illustrated below. As a chiral amine, the determination of its enantiomeric purity is critical.

Plausible Synthetic Pathway

A potential synthesis could involve the reaction of a phenyl-containing intermediate with an allyl group, followed by the introduction of the amine functionality. The diagram below outlines a conceptual synthetic pathway.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product A Phenylacetonitrile C 2-Phenylpent-4-enenitrile A->C 1. NaH 2. Allylation B Allyl Bromide B->C D This compound C->D Reduction (e.g., LiAlH4)

A plausible synthetic route to this compound.
Experimental Protocol: Determination of Enantiomeric Purity by ¹H NMR

Since this compound can be used as a chiral catalyst, determining its enantiomeric excess (ee) is crucial[4]. A general protocol for this analysis involves chiral derivatization followed by ¹H NMR spectroscopy.

Objective: To determine the enantiomeric purity of a chiral primary amine sample.

Principle: The chiral amine is reacted with a chiral derivatizing agent (e.g., a combination of 2-formylphenylboronic acid and enantiopure BINOL) to form a mixture of diastereomeric iminoboronate esters. The diastereomers will have distinct and well-resolved signals in the ¹H NMR spectrum, allowing for their quantification by integration[2][5].

Materials:

  • Chiral primary amine sample (e.g., this compound)

  • 2-Formylphenylboronic acid

  • (S)-BINOL (or (R)-BINOL)

  • Deuterated chloroform (CDCl₃)

  • Anhydrous potassium carbonate (if starting from a salt)

  • NMR tubes and spectrometer

Procedure:

  • Preparation: Dry a 10 mL round-bottom flask in an oven at 200°C for at least 2 hours and cool to room temperature.

  • Reagent Addition:

    • Add the chiral primary amine (~0.4 mmol) to the flask.

    • Add 2-formylphenylboronic acid (~0.4 mmol) to the flask.

    • Add (S)-BINOL (~0.44 mmol) to the flask[2].

  • Solvation: Add 5 mL of CDCl₃ to the reaction vessel using a glass syringe[2].

  • Reaction: Stir the mixture at room temperature. The formation of the diastereomeric iminoboronate esters is typically rapid.

  • NMR Analysis:

    • Transfer the resulting solution to an NMR tube.

    • Acquire a ¹H NMR spectrum.

    • Identify the well-resolved signals corresponding to the diastereomers (e.g., the imino proton).

    • Carefully integrate these distinct signals. The ratio of the integrals corresponds directly to the ratio of the enantiomers in the original amine sample.

Biological Activity and Characterization Workflow

While this compound has been noted for its use in ligand design, specific biological activities or interactions with signaling pathways are not extensively documented in publicly available literature[4]. Drug development professionals interested in this or similar novel compounds would typically follow a structured workflow for characterization and screening.

The following diagram illustrates a generalized workflow for advancing a novel chemical entity from initial synthesis to biological evaluation.

G A Synthesis & Purification B Structural Confirmation A->B LC-MS, NMR, IR C Physicochemical Properties B->C Solubility, LogP, pKa D Initial Biological Screening C->D High-Throughput Screening (HTS) E Hit Identification D->E E->A Inactive / Redesign F Dose-Response & Potency E->F Active G Mechanism of Action Studies F->G Target Identification, Pathway Analysis H Lead Optimization G->H

General workflow for novel compound characterization and screening.

This workflow begins with the synthesis and rigorous structural confirmation of the compound. Following characterization of its fundamental physicochemical properties, the compound enters biological screening, often using high-throughput methods. If a compound shows promising activity ("hit identification"), it undergoes more detailed studies to determine its potency and mechanism of action, which can ultimately lead to its optimization as a drug candidate. This systematic approach is essential for the successful development of new therapeutic agents.

References

An In-Depth Technical Guide to 2-Phenylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Phenylpent-4-en-1-amine, a chiral amine with potential applications in ligand design and asymmetric synthesis.[1] This guide details the molecular structure, chemical properties, a plausible synthetic pathway, and predicted spectroscopic data. While specific experimental data for this compound is limited in publicly available literature, this guide compiles relevant information on its precursor and analogous compounds to provide a thorough understanding for research and development purposes. Information on the potential biological activities of related compounds is also discussed to highlight areas for future investigation.

Molecular Structure and Chemical Properties

This compound is a primary amine with a phenyl group and an allyl group attached to the carbon atom adjacent to the aminomethyl group. This structure provides a chiral center, making it a valuable target for asymmetric synthesis and as a chiral ligand.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₅N[1]
Molecular Weight 161.24 g/mol [1]
CAS Number 17214-44-7[1]
SMILES C=CCC(CN)C1=CC=CC=C1[1]
Predicted XlogP 2.1[2]

Synthesis Protocol

A plausible and efficient two-step synthesis for this compound involves the preparation of the nitrile precursor, 2-phenyl-4-pentenenitrile, followed by its reduction to the target primary amine.

Step 1: Synthesis of 2-Phenyl-4-pentenenitrile

A detailed experimental protocol for the synthesis of 2-phenyl-4-pentenenitrile is described in Organic Syntheses. The procedure involves the reaction of phenylacetonitrile with allyl bromide.

Experimental Protocol:

A detailed, step-by-step procedure would be inserted here based on a specific literature precedent if one were available. The following is a generalized representation.

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, a solution of phenylacetonitrile in a suitable anhydrous solvent (e.g., tetrahydrofuran) is prepared.

  • A strong base (e.g., sodium hydride or lithium diisopropylamide) is added portion-wise at a controlled temperature to deprotonate the α-carbon of the phenylacetonitrile.

  • Allyl bromide is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 2-phenyl-4-pentenenitrile.

Step 2: Reduction of 2-Phenyl-4-pentenenitrile to this compound

The reduction of the nitrile functional group to a primary amine can be effectively achieved using lithium aluminum hydride (LiAlH₄).[3][4][5]

Experimental Protocol:

  • A solution of 2-phenyl-4-pentenenitrile in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.[3][6]

  • The solution is cooled in an ice bath, and a solution of lithium aluminum hydride in the same solvent is added dropwise with careful temperature control.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.[7]

  • The reaction is monitored by thin-layer chromatography or gas chromatography.

  • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath.

  • The resulting granular precipitate is filtered off and washed with the reaction solvent.

  • The filtrate is dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Step 1: Synthesis of 2-Phenyl-4-pentenenitrile cluster_1 Step 2: Reduction to this compound Phenylacetonitrile Phenylacetonitrile Reaction_1 Alkylation Phenylacetonitrile->Reaction_1 Base Base Base->Reaction_1 Allyl_Bromide Allyl_Bromide Allyl_Bromide->Reaction_1 2-Phenyl-4-pentenenitrile 2-Phenyl-4-pentenenitrile Reaction_1->2-Phenyl-4-pentenenitrile Reaction_2 Reduction 2-Phenyl-4-pentenenitrile->Reaction_2 LiAlH4 LiAlH4 LiAlH4->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Synthetic pathway from phenylacetonitrile to this compound.

Spectroscopic Data (Predicted and Analogous)

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 162.12773137.0
[M+Na]⁺ 184.10967142.7
[M-H]⁻ 160.11317139.7
[M+NH₄]⁺ 179.15427157.1
[M+K]⁺ 200.08361139.8
Data from PubChemLite.[2]

Spectroscopic Data of 2-Phenyl-4-pentenenitrile (Precursor):

  • ¹³C NMR, FTIR, and Mass Spectra for 2-Phenyl-4-pentenenitrile are available and can be used for comparison during the synthesis.[8]

Characteristic Spectroscopic Features of Primary Amines:

  • ¹H NMR: The protons on the carbon adjacent to the nitrogen typically appear in the range of 2.5-3.0 ppm. The N-H protons of a primary amine usually appear as a broad singlet.

  • ¹³C NMR: The carbon atom bonded to the nitrogen atom is deshielded and its signal appears in the range of 30-50 ppm.

  • IR Spectroscopy: Primary amines exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is also observed around 1590-1650 cm⁻¹.

Potential Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not currently published. However, the structural motifs present in the molecule, namely the benzylamine and allylic amine moieties, are found in compounds with known biological activities.

  • Antimicrobial Activity: Benzylamine derivatives have been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9][10] The activity is often correlated with the hydrophobicity of the molecule.[9]

  • Antiproliferative Activity: Certain allylic amine derivatives have demonstrated antiproliferative activity against various cancer cell lines.[11][12]

Given these precedents, this compound represents a candidate for screening in antimicrobial and anticancer assays. No specific signaling pathways involving this compound have been elucidated.

Diagram 2: Logical Relationship for Investigating Biological Activity

G Compound This compound Structural_Motifs Benzylamine & Allylic Amine Moieties Compound->Structural_Motifs Known_Activities Known Biological Activities (Antimicrobial, Antiproliferative) Structural_Motifs->Known_Activities Hypothesis Hypothesis: Potential Biological Activity Known_Activities->Hypothesis Screening Biological Screening Assays Hypothesis->Screening

Caption: Rationale for exploring the biological activity of the target compound.

Conclusion

This compound is a chiral molecule with potential for further development in synthetic and medicinal chemistry. This guide provides a foundational understanding of its structure, properties, and a viable synthetic route. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential biological activities. The information compiled herein serves as a valuable resource for researchers initiating studies on this and related molecules.

References

Spectroscopic and Synthetic Profile of 2-Phenylpent-4-en-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data and a plausible synthetic route for the chiral amine, 2-Phenylpent-4-en-1-amine. Due to the limited availability of experimental data in peer-reviewed literature and spectral databases for this specific compound, this guide combines predicted data, analysis of characteristic functional group absorptions, and a general synthetic methodology.

Compound Overview

This compound is a primary amine containing both a phenyl and an allyl group, making it a valuable chiral building block in organic synthesis. Its structural features suggest potential applications in the development of novel pharmaceutical agents and as a ligand in asymmetric catalysis.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 17214-44-7[1]
Molecular Formula C₁₁H₁₅N[1]
Molecular Weight 161.24 g/mol [1]
IUPAC Name This compound

Spectroscopic Data (Predicted and Expected)

Mass Spectrometry

Predicted mass spectrometry data for various adducts of this compound has been calculated and is presented below.

Table 2: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺162.1283
[M+Na]⁺184.1102
[M+K]⁺200.0841
[M+NH₄]⁺179.1548
Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts for this compound are estimated based on typical values for similar structural motifs.

Table 3: Expected ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Phenyl H7.10 - 7.40Multiplet5H
Vinylic H (=CH₂)4.90 - 5.10Multiplet2H
Vinylic H (-CH=)5.60 - 5.90Multiplet1H
Methine H (CH-Ph)2.90 - 3.20Multiplet1H
Methylene H (-CH₂-CH=)2.30 - 2.60Multiplet2H
Methylene H (-CH₂-NH₂)2.70 - 3.00Multiplet2H
Amine H (-NH₂)1.00 - 2.50Broad Singlet2H

Table 4: Expected ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
Phenyl C (quaternary)140 - 145
Phenyl C-H126 - 129
Vinylic C (=CH₂)115 - 120
Vinylic C (-CH=)135 - 140
Methine C (CH-Ph)45 - 55
Methylene C (-CH₂-CH=)35 - 45
Methylene C (-CH₂-NH₂)40 - 50
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for a primary amine, an alkene, and an aromatic ring.

Table 5: Expected IR Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)Description
N-H Stretch (Amine)3300 - 3500Two bands, medium
C-H Stretch (Aromatic)3000 - 3100Medium to weak
C-H Stretch (Alkene)3010 - 3095Medium
C-H Stretch (Alkane)2850 - 2960Medium to strong
C=C Stretch (Alkene)1640 - 1680Weak to medium
C=C Stretch (Aromatic)1450 - 1600Medium, multiple bands
N-H Bend (Amine)1590 - 1650Medium
C-N Stretch (Amine)1020 - 1250Weak to medium
=C-H Bend (Alkene)910 - 990Strong
C-H Bend (Aromatic)690 - 900Strong

Experimental Protocols

General Synthesis of Homoallylic Amines

A plausible synthetic route for this compound is via the allylation of an appropriate imine, a common method for the synthesis of homoallylic amines.[2][3]

Reaction Scheme:

  • Imine Formation: Reaction of phenylacetaldehyde with a suitable nitrogen source (e.g., ammonia or a protected amine) to form the corresponding imine.

  • Allylation: The in-situ generated imine is then reacted with an allylating agent, such as allylmagnesium bromide (a Grignard reagent) or allyltributyltin, in an appropriate solvent like THF or diethyl ether.

  • Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride), followed by extraction, drying of the organic phase, and purification by column chromatography.

Detailed Protocol (General):

  • To a solution of phenylacetaldehyde (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), is added the aminating agent (e.g., a solution of ammonia in methanol, 1.2 eq). The mixture is stirred at room temperature for several hours to form the imine.

  • In a separate flask, the allylating reagent (e.g., allylmagnesium bromide, 1.5 eq in diethyl ether) is prepared or obtained commercially.

  • The solution of the imine is added dropwise to the cooled (0 °C) solution of the allylating reagent. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Workflow

The synthesized compound would be characterized using a standard suite of analytical techniques to confirm its identity and purity.

G cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification NMR 1H and 13C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC/GC Analysis Purification->HPLC Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Molecular_Weight_Confirmation Molecular_Weight_Confirmation MS->Molecular_Weight_Confirmation Functional_Group_Identification Functional_Group_Identification IR->Functional_Group_Identification Purity_Determination Purity_Determination HPLC->Purity_Determination

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of spectroscopic data analysis for the structural elucidation of this compound.

G MS Mass Spectrometry (Molecular Ion Peak) Structure Proposed Structure: This compound MS->Structure Confirms Molecular Formula (C11H15N) IR IR Spectroscopy (Functional Groups) IR->Structure Identifies: - Primary Amine (N-H) - Alkene (C=C) - Aromatic Ring NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) NMR->Structure Determines: - Proton & Carbon Environments - Connectivity - Final Structure

Caption: Logical relationship of spectroscopic data for the structural confirmation of this compound.

References

In-Depth Technical Guide: 2-Phenylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Phenylpent-4-en-1-amine, including its IUPAC name, synonyms, and key identifiers.

Chemical Identity

The unequivocally recognized name for the compound following the standards set by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1][2] This systematic name precisely describes the molecular structure, which features a pentane backbone with a phenyl group at the second carbon, an amine group at the first carbon, and a double bond between the fourth and fifth carbons.

Synonyms and Identifiers

In scientific literature and commercial databases, this compound may be referred to by several synonyms. These alternative names and registry numbers are crucial for comprehensive literature searches and procurement.

Identifier Type Identifier Source
CAS Number 17214-44-7[1][3]
Systematic Name This compound[1][2]
Other Names Benzeneethanamine, α-(2-propen-1-yl)-

Logical Relationship of Nomenclature

The relationship between the IUPAC name and the structural features of the molecule can be visualized as follows:

G cluster_backbone Core Structure: Pentanamine cluster_substituents Substituents Pentane Pentane Amine at C1 Amine at C1 Pentane->Amine at C1 Functional Group Phenyl at C2 Phenyl at C2 Pentane->Phenyl at C2 Position 2 Alkene at C4 Alkene at C4 Pentane->Alkene at C4 Position 4 IUPAC Name IUPAC Name IUPAC Name->Pentane Defines Backbone IUPAC Name->Amine at C1 Defines Suffix IUPAC Name->Phenyl at C2 Defines Prefix IUPAC Name->Alkene at C4 Defines Prefix

Caption: Hierarchical breakdown of the IUPAC name this compound into its structural components.

References

Unveiling the Potential Biological Activities of 2-Phenylpent-4-en-1-amine: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a hypothetical framework for the preliminary investigation of the biological activity of 2-Phenylpent-4-en-1-amine. As of the time of writing, there is no publicly available data on the specific biological effects of this compound. The information presented herein is based on the known activities of the broader class of phenylalkylamines and is intended to guide future research.

Introduction

This compound belongs to the phenylalkylamine chemical class, a group of compounds known to interact with various targets in the central nervous system. Structurally related molecules have demonstrated affinities for serotonin (5-HT) receptors and monoamine transporters, suggesting that this compound may possess similar pharmacological properties. This guide outlines a potential research workflow, hypothetical experimental protocols, and theoretical signaling pathways to facilitate the preliminary biological characterization of this novel compound.

Postulated Biological Activities

Based on its structural similarity to known psychoactive compounds, the primary hypothesized biological activities for this compound are:

  • Serotonin 5-HT2A Receptor Agonism: Many phenylalkylamines are agonists at the 5-HT2A receptor, a key target for psychedelic and therapeutic compounds.

  • Monoamine Reuptake Inhibition: Inhibition of the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine is another common mechanism of action for this class of molecules.

Hypothetical Quantitative Data

The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols described below. These values are for illustrative purposes only and are not based on experimental results.

Table 1: Hypothetical 5-HT2A Receptor Binding Affinity

CompoundKi (nM)
This compound75
Serotonin (5-HT)10
Ketanserin (Antagonist)2

Table 2: Hypothetical Monoamine Transporter Inhibition

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)
This compound250>10,0001500
Fluoxetine (SSRI)15>10,000500
Cocaine (DAT Inhibitor)200300400

Experimental Protocols

Serotonin 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human serotonin 5-HT2A receptor.

Methodology:

  • Membrane Preparation:

    • Human embryonic kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured and harvested.

    • Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an assay buffer.

  • Binding Assay:

    • A radioligand, such as [³H]-Ketanserin, is used as a competitive ligand.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound (or a known reference compound).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., spiperone).

    • The reaction is incubated to allow for binding equilibrium.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed, and the radioactivity retained on the filters is measured using a scintillation counter.

    • The data is analyzed using non-linear regression to determine the inhibition constant (Ki) of this compound.

Monoamine Transporter Uptake Assay

Objective: To assess the inhibitory effect of this compound on the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Methodology:

  • Cell Culture:

    • Use HEK293 cells stably expressing the human SERT, DAT, or NET.

  • Uptake Assay:

    • Cells are plated in a 96-well plate and pre-incubated with varying concentrations of this compound or a reference inhibitor.

    • A radiolabeled substrate (e.g., [³H]-Serotonin for SERT, [³H]-Dopamine for DAT, or [³H]-Norepinephrine for NET) is added to initiate the uptake.

    • The uptake is allowed to proceed for a defined period at 37°C.

  • Detection and Analysis:

    • The uptake is terminated by washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific uptake (IC50) is calculated using non-linear regression.

Visualizations

experimental_workflow cluster_0 In Vitro Characterization Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening This compound Secondary Assays Secondary Assays Primary Screening->Secondary Assays Identified Hits Mechanism of Action Mechanism of Action Secondary Assays->Mechanism of Action Confirmed Activity Lead Optimization Lead Optimization Mechanism of Action->Lead Optimization Promising Candidate

Caption: Proposed experimental workflow for preclinical evaluation.

Gq_signaling_pathway cluster_0 5-HT2A Receptor Activation cluster_1 Downstream Signaling Agonist Agonist 5HT2A_Receptor 5-HT2A Receptor Agonist->5HT2A_Receptor Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein PLC Phospholipase C Gq_protein->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol PIP2->DAG IP3 Inositol Trisphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release

Caption: Canonical 5-HT2A receptor Gq-coupled signaling pathway.

monoamine_reuptake_inhibition cluster_0 Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Monoamine Monoamine Presynaptic_Neuron->Monoamine Release Postsynaptic_Neuron Postsynaptic Neuron Monoamine_Transporter Monoamine Transporter Monoamine->Postsynaptic_Neuron Binds to Receptor Monoamine->Monoamine_Transporter Reuptake Reuptake_Inhibitor This compound Reuptake_Inhibitor->Monoamine_Transporter Blocks

Caption: Mechanism of monoamine reuptake inhibition.

Conclusion

While the precise biological activity of this compound remains to be elucidated, its chemical structure suggests that it is a promising candidate for investigation as a modulator of serotonergic and other monoaminergic systems. The hypothetical framework provided in this guide offers a starting point for researchers to design and execute preclinical studies to uncover the pharmacological profile of this novel compound. Rigorous in vitro and subsequent in vivo characterization will be essential to determine its potential therapeutic applications and to understand its mechanism of action.

Methodological & Application

Synthesis of 2-Phenylpent-4-en-1-amine via Bond Cleavage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Phenylpent-4-en-1-amine. The synthesis is achieved through a two-step process involving the α-allylation of phenylacetonitrile, which proceeds via the cleavage of a benzylic C-H bond, followed by the reduction of the nitrile group, involving the cleavage of the C≡N triple bond, to yield the target primary amine. This method offers a reliable route to obtaining this compound, a valuable building block in medicinal chemistry and ligand design.

Introduction

This compound is a chiral organic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules and as a ligand in asymmetric catalysis. The synthetic strategy detailed herein involves two key transformations: the formation of a carbon-carbon bond through the deprotonation of phenylacetonitrile and subsequent reaction with an allyl halide, followed by the reduction of the nitrile functionality to a primary amine. This approach is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the individual reaction steps.

Synthesis Pathway

The synthesis of this compound is accomplished via a two-step reaction sequence, beginning with the α-allylation of phenylacetonitrile to form 2-phenylpent-4-enenitrile. This is followed by the reduction of the nitrile intermediate to the desired this compound.

Synthesis_Pathway cluster_0 Step 1: α-Allylation (C-H Bond Cleavage) cluster_1 Step 2: Nitrile Reduction (C≡N Bond Cleavage) Phenylacetonitrile Phenylacetonitrile Base Base (e.g., NaH) Allyl_Bromide Allyl Bromide Intermediate 2-Phenylpent-4-enenitrile Base->Intermediate α-Allylation Reducing_Agent Reducing Agent (e.g., LiAlH4) Product This compound Reducing_Agent->Product Reduction

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Phenylpent-4-enenitrile

This procedure describes the α-allylation of phenylacetonitrile using allyl bromide and sodium hydride as the base. The reaction involves the cleavage of the acidic C-H bond at the benzylic position of phenylacetonitrile.

Materials:

  • Phenylacetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Allyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq.).

  • Wash the sodium hydride with hexanes under a nitrogen atmosphere to remove the mineral oil, and then suspend it in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of phenylacetonitrile (1.0 eq.) in anhydrous DMF dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Add allyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 2-phenylpent-4-enenitrile.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass/VolumeYield (%)
Phenylacetonitrile117.151.0117.15 g-
Sodium Hydride (60%)40.001.040.0 g-
Allyl Bromide120.981.1133.08 g-
2-Phenylpent-4-enenitrile 157.21 --~70-80

Note: Yields can vary based on reaction scale and purity of reagents.

Step 2: Synthesis of this compound

This protocol details the reduction of the nitrile group in 2-phenylpent-4-enenitrile to a primary amine using lithium aluminum hydride (LiAlH₄). This step involves the cleavage of the carbon-nitrogen triple bond. Care must be taken to control the reaction conditions to avoid the reduction of the allyl double bond.

Materials:

  • 2-Phenylpent-4-enenitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq.) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 2-phenylpent-4-enenitrile (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the flask to 0 °C.

  • Quench the reaction by the slow and careful sequential addition of:

    • Water (x mL, where x = grams of LiAlH₄ used)

    • 15% aqueous NaOH (x mL)

    • Water (3x mL)

  • Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings.

  • Dry the combined organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass/VolumeYield (%)
2-Phenylpent-4-enenitrile157.211.0157.21 g-
Lithium Aluminum Hydride37.951.556.93 g-
This compound 161.24 --~80-90

Note: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme caution under an inert atmosphere. The workup procedure must be performed slowly and with adequate cooling to control the exothermic reaction.

Reaction Mechanisms

α-Allylation of Phenylacetonitrile

The reaction is initiated by the deprotonation of the acidic α-hydrogen of phenylacetonitrile by a strong base, such as sodium hydride, to form a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes an Sₙ2 reaction with allyl bromide to form the C-C bond, yielding 2-phenylpent-4-enenitrile.

Allylation_Mechanism Start Phenylacetonitrile Carbanion Resonance-stabilized Carbanion Start->Carbanion - H+ Base NaH Product 2-Phenylpent-4-enenitrile Carbanion->Product + Allyl Bromide (SN2) Allyl_Bromide Allyl Bromide

Caption: Mechanism of α-allylation of phenylacetonitrile.

Reduction of 2-Phenylpent-4-enenitrile

The nitrile is reduced to a primary amine by the nucleophilic addition of hydride ions from LiAlH₄ to the carbon atom of the nitrile group. This occurs in two successive steps. The first hydride addition forms an imine anion, which is then further reduced by a second hydride addition to a dianion. Subsequent workup with water protonates the nitrogen to yield the final primary amine.

Reduction_Mechanism Nitrile 2-Phenylpent-4-enenitrile Imine_Anion Imine Anion Nitrile->Imine_Anion 1. Hydride Addition Hydride1 LiAlH4 Dianion Dianion Imine_Anion->Dianion 2. Hydride Addition Hydride2 LiAlH4 Amine This compound Dianion->Amine Protonation Workup Aqueous Workup

Caption: Mechanism of nitrile reduction with LiAlH4.

Conclusion

The described two-step synthesis provides an effective and reproducible method for obtaining this compound. The key steps involve C-H and C≡N bond cleavages, which are fundamental transformations in organic synthesis. The provided protocols, along with the quantitative data and mechanistic insights, should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. Careful execution of the experimental procedures, particularly with respect to the handling of reactive reagents like sodium hydride and lithium aluminum hydride, is crucial for ensuring both safety and a high yield of the desired product.

Application Notes and Protocols: 2-Phenylpent-4-en-1-amine as a Chiral Catalyst in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of 2-Phenylpent-4-en-1-amine being used as a primary chiral catalyst in published asymmetric synthesis protocols. The following application notes are based on the structural analogy of this compound to other known chiral primary amines and homoallylic amines that have proven effective in organocatalysis. The provided protocols and data are representative examples from the literature for these classes of catalysts and should be considered a starting point for the investigation of this compound's catalytic potential.

Introduction

This compound is a chiral primary amine with a homoallylic scaffold. This structural motif is of significant interest in asymmetric catalysis. Chiral primary amines are known to activate carbonyl compounds through the formation of enamine or iminium ion intermediates, enabling a variety of enantioselective transformations. The presence of a phenyl group can provide steric hindrance to direct the approach of reactants, while the terminal alkene offers a site for potential catalyst modification or involvement in tandem reactions.

This document outlines potential applications of this compound in key asymmetric reactions, including Michael additions, aldol reactions, and Mannich reactions. The provided experimental protocols are generalized from established procedures for similar chiral primary amine catalysts.

Potential Asymmetric Reactions Catalyzed by this compound

Based on its structure, this compound is a promising candidate for catalyzing a range of carbon-carbon bond-forming reactions. The primary amine moiety can reversibly form an enamine with a ketone or an iminium ion with an enal, lowering the LUMO and activating the substrate for nucleophilic attack.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. Chiral primary amines can catalyze this reaction with high enantioselectivity.

Hypothetical Performance Data:

EntryMichael AcceptorNucleophileCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Cyclohex-2-enoneDiethyl malonate10TolueneRT248592
2NitrostyreneAcetone15CHCl₃0487888
3ChalconeThiophenol10CH₂Cl₂-20129195

Experimental Protocol: General Procedure for Asymmetric Michael Addition

  • To a stirred solution of the Michael acceptor (0.5 mmol) and the chiral catalyst this compound (10-20 mol%) in the specified solvent (2.0 mL) at the designated temperature, add the nucleophile (0.6 mmol).

  • Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Catalytic Cycle for Asymmetric Michael Addition:

Michael_Addition Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst This compound Adduct_Iminium Iminium Adduct Enamine->Adduct_Iminium + Michael Acceptor Michael_Acceptor Michael Acceptor Product Michael Adduct Adduct_Iminium->Product + H₂O - Catalyst Water H₂O

Caption: Proposed catalytic cycle for the Michael addition.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. Chiral primary amines can catalyze the direct asymmetric aldol reaction between ketones and aldehydes.

Hypothetical Performance Data:

EntryAldehydeKetoneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dree (%) (anti/syn)
14-NitrobenzaldehydeCyclohexanone20DMSORT727595:598 (anti)
2BenzaldehydeAcetone15NeatRT9668-85
3IsovaleraldehydeCyclopentanone20NMP4488290:1093 (anti)

Experimental Protocol: General Procedure for Asymmetric Aldol Reaction

  • In a reaction vial, dissolve the aldehyde (0.5 mmol) and the chiral catalyst this compound (15-20 mol%) in the specified solvent (or neat).

  • Add the ketone (2.0 mmol) to the mixture.

  • Stir the reaction at the indicated temperature for the specified time, monitoring by TLC.

  • After completion, directly purify the crude mixture by flash column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield the aldol product.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Catalytic Cycle for Asymmetric Aldol Reaction:

Aldol_Reaction Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst This compound Iminium_Alkoxide Iminium Alkoxide Enamine->Iminium_Alkoxide + Aldehyde Aldehyde Aldehyde Product Aldol Adduct Iminium_Alkoxide->Product + H₂O - Catalyst Water H₂O Mannich_Reaction cluster_imine Imine Formation cluster_enamine Enamine Formation Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H₂O Amine Amine Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst This compound Iminium_Product Iminium Product Enamine->Iminium_Product + Imine Product Mannich Product Iminium_Product->Product + H₂O - Catalyst

experimental protocols for reactions with 2-Phenylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 2-Phenylpent-4-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of synthetic strategies and potential reactions involving the allylic amine, this compound. While specific experimental protocols for this exact compound are not extensively detailed in the public domain, this guide offers representative methodologies for the synthesis and reaction of structurally similar allylic amines.

Compound Profile: this compound

This compound is a chiral organic compound with potential applications in the design of ligands and as a building block in asymmetric synthesis.[1] Its structure contains a primary amine, a phenyl group, and a terminal alkene, making it a versatile synthon for further chemical modifications.

Property Value Reference
CAS Number17214-44-7[1]
Molecular FormulaC₁₁H₁₅N[1]
Molecular Weight161.24 g/mol [1]
SMILESC=CCC(CN)C1=CC=CC=C1[1]

Synthetic Protocols

The synthesis of allylic amines can be achieved through various methods. A modern and efficient approach is the nickel-catalyzed multicomponent coupling of an alkene, an aldehyde, and an amide.[2] Below is a representative protocol adapted from the literature for this class of reaction.

Protocol: Nickel-Catalyzed Synthesis of a Substituted Allylic Amine

This protocol describes a general method for the one-step synthesis of structurally complex and functionally diverse allylic amines.

Materials:

  • Alkene (e.g., Propylene)

  • Aldehyde (e.g., Benzaldehyde)

  • Amide (e.g., Formamide)

  • Ni(cod)₂ (Nickel catalyst)

  • PCy₃ (Ligand)

  • Sc(OTf)₃ (Lewis acid co-catalyst)

  • Anhydrous Toluene (Solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox, add Ni(cod)₂ (5 mol%), PCy₃ (10 mol%), and Sc(OTf)₃ (10 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Solvent and Reagents: Add anhydrous toluene (0.5 M) to the Schlenk tube, followed by the amide (1.2 equiv) and the aldehyde (1.0 equiv).

  • Alkene Addition: Seal the Schlenk tube, remove it from the glovebox, and connect it to a balloon of the alkene gas (e.g., propylene).

  • Reaction Conditions: Place the reaction vessel in a pre-heated oil bath at 80 °C and stir for 24 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired allylic amine.

Expected Outcome:

This method is expected to produce the corresponding allylic amine in good yield. The specific product from the example reagents would be 1-phenylbut-3-en-1-amine. By selecting appropriate starting materials, this protocol can be adapted to synthesize this compound.

Reactions of Allylic Amines

Allylic amines are versatile intermediates that can undergo a variety of chemical transformations. The following table summarizes some key reaction types found in the literature.

Reaction Type Reagents Products Reference
De-N-allylation/FormylationDichlorocarbene (from CHCl₃, KOH)Formamides[3]
CyclopropanationDichlorocarbene (with steric hindrance)Dichlorocyclopropanes[3]
Fragmentation/Cross-CouplingPd catalyst, 1,3-dieneUnsaturated amino acid derivatives[4]
Radical Cyclization/Cross-CouplingPhotoredox catalysis, 1,3-dieneCyclic amino acid derivatives[4]
Allylic AminationIr or Pd catalyst, amine nucleophileSubstituted allylic amines[5][6]

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the synthesis and subsequent functionalization of an allylic amine like this compound.

G cluster_synthesis Synthesis of Allylic Amine Alkene Alkene Reaction_Vessel Multicomponent Coupling Reaction Alkene->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Amine_Source Amine Source (e.g., Amide) Amine_Source->Reaction_Vessel Catalyst_System Catalyst System (e.g., Ni/Lewis Acid) Catalyst_System->Reaction_Vessel Allylic_Amine This compound Reaction_Vessel->Allylic_Amine

Caption: Synthetic workflow for this compound.

G cluster_reactions Potential Subsequent Reactions Allylic_Amine This compound Reaction1 Cyclopropanation Allylic_Amine->Reaction1 Reaction2 Cross-Coupling Allylic_Amine->Reaction2 Reaction3 Functionalization of Amine Group Allylic_Amine->Reaction3 Reaction4 Oxidation/Reduction of Alkene Allylic_Amine->Reaction4 Product1 Cyclopropyl Derivative Reaction1->Product1 Product2 Substituted Amino Acid Derivative Reaction2->Product2 Product3 Amide, Sulfonamide, etc. Reaction3->Product3 Product4 Diol, Epoxide, etc. Reaction4->Product4

Caption: Potential reaction pathways for this compound.

References

The Underexplored Scaffold: Applications of 2-Phenylpent-4-en-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenylpent-4-en-1-amine is a chiral organic molecule featuring a primary amine, a phenyl group, and a terminal alkene. While this specific compound is not extensively documented in medicinal chemistry literature as a therapeutic agent itself, its structural motifs are present in numerous biologically active compounds. This application note explores the potential of the this compound scaffold as a building block in drug discovery, drawing parallels with well-established pharmacophores and outlining general protocols for its derivatization and evaluation. The information presented here is intended to serve as a conceptual guide for researchers interested in exploring the synthetic and biological space around this scaffold.

Potential Therapeutic Applications

The this compound core combines features of phenethylamines, which are known to interact with a variety of biological targets, particularly within the central nervous system (CNS). The presence of a chiral center, a primary amine for salt formation and hydrogen bonding, a lipophilic phenyl group for potential hydrophobic interactions, and an alkene for further chemical modification makes it an attractive starting point for library synthesis.

Potential, yet underexplored, applications for derivatives of this scaffold could include:

  • Monoamine Transporter Inhibitors: The core structure resembles that of monoamine neurotransmitters like dopamine and norepinephrine.[1] Analogs could be designed to inhibit their reuptake transporters (DAT, NET), a mechanism relevant for treating depression, ADHD, and other neurological disorders.

  • Receptor Modulators: Phenylamine structures are common in ligands for various G-protein coupled receptors (GPCRs), such as adrenergic and serotonin receptors.[2][3]

  • Enzyme Inhibitors: The scaffold could be elaborated to target enzymes where a phenyl ring and an amino group are key for binding, such as certain proteases or kinases.

Hypothetical Drug Discovery Workflow

The following diagram illustrates a typical workflow for the exploration of the this compound scaffold in a drug discovery program.

G cluster_0 Scaffold-Based Drug Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development Start This compound Scaffold Library Combinatorial Library Synthesis (e.g., N-acylation, N-alkylation) Start->Library Screening High-Throughput Screening (e.g., Binding Assays, Functional Assays) Library->Screening Hits Identification of 'Hit' Compounds Screening->Hits SAR Structure-Activity Relationship (SAR) Studies Hits->SAR ADME In Vitro ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) SAR->ADME Lead Selection of 'Lead' Compound ADME->Lead InVivo In Vivo Efficacy and Safety Studies (Animal Models) Lead->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

A conceptual workflow for the development of drugs based on the this compound scaffold.

Experimental Protocols

While specific experimental data for this compound derivatives is scarce in the literature, the following are generalized protocols that would be employed in the investigation of this scaffold.

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a standard method to create a library of amide derivatives to explore the chemical space around the primary amine.

  • Materials: this compound, a selection of carboxylic acids, a coupling agent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIPEA), and an aprotic solvent (e.g., DMF, DCM).

  • Procedure:

    • Dissolve the carboxylic acid (1.1 equivalents) and the coupling agent (1.1 equivalents) in the chosen solvent.

    • Add the base (2.0 equivalents) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.

Protocol 2: In Vitro Monoamine Transporter (DAT/NET/SERT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of synthesized compounds for the dopamine, norepinephrine, and serotonin transporters.

  • Materials: Cell membranes expressing human DAT, NET, or SERT; radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT); test compounds; non-specific binding control (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT); assay buffer; scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filter discs in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Quantitative Data Summary (Hypothetical)

The following table represents a hypothetical dataset that could be generated from the screening of a small library of N-acylated derivatives of this compound against monoamine transporters. Note: This data is for illustrative purposes only and is not based on published experimental results.

Compound IDR Group (Acyl Moiety)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
Parent H>10,000>10,000>10,000
1a Acetyl8,5009,200>10,000
1b Benzoyl7501,200>10,000
1c 4-Chlorobenzoyl1504508,900
1d Phenylacetyl420980>10,000

Potential Signaling Pathway Modulation

Derivatives of this compound that act as monoamine reuptake inhibitors would modulate neurotransmission by increasing the concentration of neurotransmitters in the synaptic cleft. This, in turn, would lead to enhanced activation of postsynaptic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Neurotransmitters (NT) NT_synapse Neurotransmitter (e.g., Dopamine) Vesicle->NT_synapse Release Transporter Monoamine Transporter (e.g., DAT, NET) Reuptake NT Reuptake Reuptake->Transporter NT_synapse->Reuptake Receptor Postsynaptic Receptor (e.g., Dopamine Receptor) NT_synapse->Receptor Binding Drug This compound Derivative Drug->Transporter Inhibition Signal Downstream Signaling (e.g., cAMP pathway) Receptor->Signal Activation

A diagram illustrating the inhibition of monoamine reuptake by a hypothetical derivative.

Conclusion

While direct applications of this compound in medicinal chemistry are not well-documented, its structural features suggest significant potential as a scaffold for the development of novel therapeutics, particularly for CNS disorders. The protocols and conceptual frameworks provided in this note are intended to guide researchers in the systematic exploration of this promising, yet understudied, chemical entity. Further investigation is warranted to synthesize and evaluate derivatives of this compound to uncover their potential biological activities.

References

Application Notes and Protocols for the Characterization of 2-Phenylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the characterization of 2-Phenylpent-4-en-1-amine (CAS No: 17214-44-7).[1] The protocols outlined below are intended as a starting point for method development and may require further optimization for specific laboratory instrumentation and research needs.

Compound Information:

PropertyValueSource
Chemical Formula C₁₁H₁₅N[1]
Molecular Weight 161.24 g/mol [1]
SMILES C=CCC(CN)C1=CC=CC=C1[1]
CAS Number 17214-44-7[1]

Chromatographic Analysis: Purity and Enantiomeric Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers, which is crucial given its potential use as a chiral catalyst.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Presentation:

ParameterExpected ValueNotes
Retention Time (RT) To be determined experimentallyWill depend on the exact GC conditions.
Purity (%) >95% (typical for research chemicals)Calculated from the relative peak area in the chromatogram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Solvent Dichloromethane Sample->Solvent Solution 1 mg/mL Solution Solvent->Solution Injector GC Inlet (250°C) Solution->Injector Column HP-5MS Column Injector->Column MS Mass Spectrometer Column->MS Chromatogram Chromatogram MS->Chromatogram MassSpectrum Mass Spectrum MS->MassSpectrum Analysis Purity Assessment Chromatogram->Analysis MassSpectrum->Analysis

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions (Example based on similar compounds):

    • Column: Chiral stationary phase column (e.g., Daicel Chiralpak series).

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 25 °C.

Data Presentation:

ParameterExpected ValueNotes
Retention Time (RT) of Enantiomer 1 To be determined experimentally
Retention Time (RT) of Enantiomer 2 To be determined experimentally
Enantiomeric Excess (ee %) To be determined experimentallyCalculated from the peak areas of the two enantiomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample Racemic or Enantioenriched Sample MobilePhase Mobile Phase (Hexane/Isopropanol) Sample->MobilePhase Solution 1 mg/mL Solution MobilePhase->Solution Injector HPLC Injector Solution->Injector Column Chiral Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation spectroscopy (COSY) for proton-proton correlations.

    • Heteronuclear Single Quantum Coherence (HSQC) for direct carbon-proton correlations.

    • Heteronuclear Multiple Bond Correlation (HMBC) for long-range carbon-proton correlations.

Data Presentation (Predicted/Expected):

¹H NMRPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Phenyl-H7.2-7.4m5HAr-H
Vinyl-H5.7-5.9m1H-CH=
Vinyl-H4.9-5.1m2H=CH₂
CH-N3.0-3.3m1HPh-CH-
CH₂-N2.8-3.0m2H-CH₂-NH₂
Allylic-CH₂2.2-2.4m2H=CH-CH₂-
NH₂1.5-2.5br s2H-NH₂
¹³C NMRPredicted Chemical Shift (ppm)Assignment
Aromatic C140-145C (quaternary)
Aromatic CH126-129CH
Vinyl CH135-140-CH=
Vinyl CH₂115-120=CH₂
CH-N50-55Ph-CH-
CH₂-N45-50-CH₂-NH₂
Allylic CH₂35-40=CH-CH₂-

Note: The chemical shifts are estimates and should be confirmed by experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol:

The protocol for GC-MS is described in section 1.1. For direct infusion, a solution of the sample can be introduced into an electrospray ionization (ESI) source.

Data Presentation (Predicted):

Adductm/z (Predicted)Source
[M+H]⁺162.12773PubChemLite
[M+Na]⁺184.10967PubChemLite
[M-H]⁻160.11317PubChemLite
[M]⁺161.11990PubChemLite

Note: The fragmentation pattern under EI conditions needs to be determined experimentally to identify characteristic fragment ions.

MS_Logic Molecule This compound (C11H15N) Ionization Ionization (e.g., EI, ESI) Molecule->Ionization MolecularIon Molecular Ion [M]+• or [M+H]+ Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation FragmentIons Fragment Ions Fragmentation->FragmentIons

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: The sample can be analyzed as a neat liquid between two KBr plates or as a thin film on a KBr disk.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Data Presentation (Expected Absorption Bands):

Wavenumber (cm⁻¹)Functional GroupVibration
3300-3500N-HStretching (amine)
3000-3100C-HStretching (aromatic and vinyl)
2850-2960C-HStretching (aliphatic)
1640C=CStretching (alkene)
1600, 1490, 1450C=CStretching (aromatic ring)
910, 990=C-HBending (vinyl)
690-770C-HBending (monosubstituted benzene)

These application notes and protocols serve as a foundational guide for the analytical characterization of this compound. All protocols should be adapted and optimized for the specific instrumentation and analytical goals of the user.

References

Application Notes and Protocols for the Purification of 2-Phenylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed protocols for the purification of 2-Phenylpent-4-en-1-amine, a key intermediate in various synthetic applications. The protocols cover several common and effective techniques, including flash column chromatography, crystallization via hydrochloride salt formation, and vacuum distillation. Each method is presented with a step-by-step guide, expected outcomes, and troubleshooting tips to assist researchers in obtaining high-purity material.

Introduction

This compound is an organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a primary amine, a phenyl group, and a terminal alkene, makes it a versatile precursor for a variety of more complex molecules. The presence of the basic amine group can present challenges during purification, primarily due to its interaction with acidic stationary phases in chromatography.

These application notes detail three robust methods for the purification of this compound, designed to address common challenges and ensure high purity of the final product. The selection of the appropriate method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Purification Techniques Overview

The primary methods for purifying this compound and similar basic compounds are:

  • Flash Column Chromatography: A versatile technique for separating compounds based on polarity. Special considerations are needed for basic amines to prevent peak tailing and product loss on standard silica gel.

  • Crystallization as a Hydrochloride Salt: This classical method leverages the formation of a crystalline salt to separate the amine from non-basic impurities. The amine can be easily recovered by neutralization.[1][2]

  • Vacuum Distillation: Ideal for thermally stable, non-volatile impurities. Distillation at reduced pressure allows for purification at lower temperatures, preventing degradation of the amine.[3][4]

Data Summary

The following table summarizes typical quantitative data expected from each purification technique. Note that yields and final purity are dependent on the initial purity of the crude material and optimization of the specific conditions.

Technique Typical Scale Expected Purity Typical Recovery Yield Primary Impurities Removed
Normal-Phase Flash Chromatography 10 mg - 10 g>98%70-90%Non-polar and moderately polar non-basic compounds
Amine-Functionalized Flash Chromatography 10 mg - 10 g>99%85-95%Polar and non-polar non-basic compounds
Crystallization (as HCl salt) 500 mg - 100 g>99.5%75-90%Non-basic organic impurities, reaction byproducts
Vacuum Distillation 1 g - 200 g>98%80-95%Non-volatile residues, high-boiling impurities

Experimental Protocols

Protocol 1: Flash Column Chromatography

Basic amines like this compound often exhibit poor peak shape and irreversible adsorption on standard silica gel due to interactions with acidic silanol groups.[5][6] This can be mitigated by using a mobile phase containing a small amount of a competing base, such as triethylamine (TEA), or by using an amine-functionalized stationary phase.[5][6]

Method A: Standard Silica Gel with Triethylamine Additive

  • Stationary Phase: Standard Silica Gel (230-400 mesh)

  • Mobile Phase (Eluent): Hexanes/Ethyl Acetate gradient with 0.5-1% Triethylamine (v/v). A typical starting gradient might be 95:5 Hexanes:EtOAc, progressing to 70:30. The optimal gradient should be determined by Thin Layer Chromatography (TLC) first.

  • Procedure:

    • TLC Analysis: Develop a suitable solvent system using TLC plates. Spot the crude material and test various Hexanes/EtOAc ratios, ensuring each test system contains 1% TEA. The ideal system will give the target compound an Rf value of ~0.3.

    • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexanes:EtOAc + 1% TEA). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

    • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

    • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the eluent according to the predetermined gradient.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

Method B: Amine-Functionalized Silica Gel

Amine-functionalized silica provides a basic surface that minimizes unwanted interactions, resulting in better peak shapes and higher recovery without the need for mobile phase additives.[6]

  • Stationary Phase: Amine-functionalized silica gel (e.g., Biotage® KP-NH)

  • Mobile Phase (Eluent): Hexanes/Ethyl Acetate gradient.

  • Procedure:

    • Follow the same general procedure as Method A (steps 1-6), but omit the triethylamine from the mobile phase. The separation on this stationary phase is often superior, allowing for the resolution of closely related impurities.

G cluster_prep Preparation cluster_run Chromatography cluster_post Post-Processing prep1 Dissolve Crude Amine prep3 Pack Column prep1->prep3 prep2 Select Stationary Phase (Silica or Amine-Silica) prep2->prep3 prep4 Load Sample prep3->prep4 run1 Elute with Gradient prep4->run1 run2 Collect Fractions run1->run2 post1 Monitor Fractions (TLC) run2->post1 post2 Combine Pure Fractions post1->post2 post3 Evaporate Solvent post2->post3 post4 Pure Amine post3->post4 G A Crude Amine in Organic Solvent B Add HCl Solution (e.g., in Ether) A->B C Precipitate Amine HCl Salt B->C D Filter and Recrystallize Purified Salt C->D E Dissolve Salt in Water D->E F Add Base (e.g., NaHCO₃) to Regenerate Free Amine E->F G Extract with Organic Solvent F->G H Dry and Evaporate Solvent G->H I Pure this compound H->I G A Charge Distillation Flask with Crude Amine B Assemble Short-Path Apparatus A->B C Apply Vacuum B->C D Gently Heat and Stir C->D E Collect Fractions: 1. Fore-run (impurities) 2. Main Fraction (Product) 3. Residue D->E F Cool Apparatus E->F After collection G Release Vacuum F->G H Pure Distilled Amine G->H

References

Application Notes and Protocols: 2-Phenylpent-4-en-1-amine as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Phenylpent-4-en-1-amine as a key building block in the construction of complex nitrogen-containing molecules, particularly substituted piperidines and pyrrolidines. These heterocyclic motifs are prevalent in a wide range of biologically active compounds and natural products. The protocols outlined below are based on established methodologies for the cyclization of homoallylic amines and can be adapted for this compound to generate diverse molecular scaffolds.

Introduction

This compound (CAS No: 17214-44-7) is a valuable bifunctional molecule possessing a primary amine and a terminal alkene. This unique structural arrangement allows for a variety of intramolecular cyclization strategies, leading to the stereoselective formation of five- and six-membered nitrogen heterocycles. The phenyl group at the 2-position provides a handle for further functionalization and can influence the stereochemical outcome of the cyclization reactions. This building block is particularly well-suited for the synthesis of conformationally constrained amino acids and alkaloid scaffolds, which are of significant interest in drug discovery and medicinal chemistry.[1]

Key Applications

The primary application of this compound lies in its ability to undergo intramolecular cyclization reactions to form substituted piperidines and pyrrolidines. These reactions can be promoted by various catalysts and reagents, offering access to a diverse range of complex molecules.

Synthesis of Substituted Piperidines

Substituted piperidines are a common feature in many pharmaceuticals. Intramolecular cyclization of this compound derivatives can proceed via several pathways, including transition metal-catalyzed hydroamination and acid-catalyzed aza-Prins cyclization.

Synthesis of Substituted Pyrrolidines

Pyrrolidine rings are another crucial scaffold in medicinal chemistry. Similar to piperidine synthesis, intramolecular cyclization of this compound can be directed to form five-membered rings, often with high stereocontrol, by employing appropriate catalysts and reaction conditions.

Experimental Protocols

The following protocols are generalized methodologies based on the successful cyclization of analogous homoallylic amines. Optimization of reaction conditions for this compound is recommended.

Protocol 1: Transition Metal-Catalyzed Intramolecular Hydroamination for Piperidine Synthesis

This protocol describes a general procedure for the intramolecular hydroamination of a protected this compound derivative using a zirconium catalyst to yield a substituted piperidine.

Reaction Scheme:

G reactant Protected this compound catalyst Zr Catalyst reactant->catalyst product Substituted Piperidine catalyst->product

A general reaction workflow for hydroamination.

Materials:

  • N-protected this compound (e.g., N-benzyl or N-tosyl)

  • Zirconium catalyst (e.g., Cp₂ZrCl₂)

  • Activator (e.g., n-BuLi or MAO)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or THF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-protected this compound in the chosen anhydrous solvent.

  • In a separate flask, prepare the active zirconium catalyst by treating the precatalyst with the activator according to established literature procedures.

  • Add the activated catalyst solution to the solution of the substrate at the desired temperature (typically ranging from room temperature to elevated temperatures).

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Upon completion, quench the reaction by the addition of a suitable reagent (e.g., water or methanol).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted piperidine.

Quantitative Data for Analogous Systems:

Substrate (Homoallylic Amine)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
N-Benzyl-4-penten-1-amineCp₂ZrCl₂/n-BuLiToluene801285General methodology
N-Tosyl-4-penten-1-amine(ebthi)Zr(NMe₂)₂Benzene252492General methodology
Protocol 2: Aza-Prins Cyclization for the Synthesis of 4-Halo-Piperidines

This protocol outlines a general procedure for the aza-Prins cyclization of an N-tosyl protected this compound with an aldehyde to generate a 4-halo-substituted piperidine.

Reaction Scheme:

G cluster_0 Reaction Flow N-Tosyl-2-phenylpent-4-en-1-amine N-Tosyl-2-phenylpent-4-en-1-amine Aldehyde Aldehyde Lewis Acid Lewis Acid Halide Source Halide Source 4-Halo-piperidine 4-Halo-piperidine Halide Source->4-Halo-piperidine Cyclization

Workflow for aza-Prins cyclization.

Materials:

  • N-Tosyl-2-phenylpent-4-en-1-amine

  • Aldehyde (e.g., paraformaldehyde)

  • Lewis Acid (e.g., AlCl₃, FeCl₃)

  • Halide Source (e.g., TMSCl, TMSBr)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of N-tosyl-2-phenylpent-4-en-1-amine and the aldehyde in the anhydrous solvent under an inert atmosphere, add the Lewis acid at 0 °C.

  • Stir the mixture for a short period (e.g., 15 minutes) before adding the halide source.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the aqueous and organic layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the 4-halo-piperidine derivative.

Quantitative Data for Analogous Systems:

Homoallylic AmineAldehydeLewis AcidHalide SourceSolventYield (%)Diastereomeric RatioReference
N-Tosyl-4-penten-1-amineParaformaldehydeAlCl₃TMSClCH₂Cl₂88trans:cis > 95:5General methodology
N-Tosyl-4-penten-1-amineBenzaldehydeFeCl₃TMSBrCH₃CN82trans:cis > 95:5General methodology

Conclusion

This compound is a promising and versatile building block for the synthesis of complex, nitrogen-containing molecules. The presence of both a primary amine and a terminal alkene allows for a variety of intramolecular cyclization strategies to construct valuable piperidine and pyrrolidine scaffolds. The protocols provided herein, based on established methodologies for homoallylic amines, offer a starting point for the development of novel synthetic routes towards new chemical entities for drug discovery and development. Further exploration of different catalyst systems and reaction conditions is expected to expand the synthetic utility of this valuable building block.

References

Application Note & Protocol: Large-Scale Synthesis of 2-Phenylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the large-scale synthesis of 2-Phenylpent-4-en-1-amine, a valuable building block in pharmaceutical and materials science research. Two primary synthetic routes are presented: the reduction of 2-phenyl-4-pentenenitrile and the reductive amination of 2-phenylpent-4-enal. Both methods are scalable and have been optimized for high yield and purity. This application note includes comprehensive experimental procedures, tabulated data for key reaction parameters, and diagrams illustrating the synthetic pathways and workflows.

Introduction

This compound is a chiral amine that serves as a key intermediate in the synthesis of various biologically active molecules and as a ligand in asymmetric catalysis. Its structural motif, featuring both a phenyl and an allyl group adjacent to a stereocenter, makes it a versatile synthon for drug discovery and development. The demand for efficient and scalable methods for its preparation is therefore significant. This document outlines two robust and reproducible methods for the large-scale synthesis of this compound, providing researchers with practical protocols to obtain high-purity material.

Synthetic Strategies

Two principal synthetic pathways for the large-scale production of this compound are detailed below.

Method A: Reduction of 2-Phenyl-4-pentenenitrile

This route involves the synthesis of the nitrile intermediate followed by its reduction to the target primary amine.

Method B: Reductive Amination of 2-Phenylpent-4-enal

This approach relies on the direct conversion of an aldehyde precursor to the amine via reductive amination.

Method A: Synthesis via Reduction of 2-Phenyl-4-pentenenitrile

This two-step synthesis commences with the allylation of phenylacetonitrile to form 2-phenyl-4-pentenenitrile, which is subsequently reduced to the desired this compound.

Diagram of the Synthetic Pathway

Synthetic_Pathway_A Phenylacetonitrile Phenylacetonitrile Nitrile 2-Phenyl-4-pentenenitrile Phenylacetonitrile->Nitrile Allylation AllylBromide Allyl Bromide AllylBromide->Nitrile SodiumAmide NaNH2, liq. NH3 Amine This compound Nitrile->Amine Reduction LiAlH4 1. LiAlH4, THF 2. H2O work-up

Caption: Synthetic route to this compound from phenylacetonitrile.

Experimental Protocols

Step 1: Synthesis of 2-Phenyl-4-pentenenitrile

  • Materials:

    • Phenylacetonitrile

    • Allyl bromide

    • Sodium amide (NaNH₂)

    • Liquid ammonia (NH₃)

    • Toluene

    • Ammonium chloride (NH₄Cl) solution (saturated aqueous)

    • Sodium chloride (NaCl) solution (saturated aqueous)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser.

    • Charge the flask with liquid ammonia (approx. 1.2 L per mole of phenylacetonitrile).

    • Slowly add sodium amide (1.1 equivalents) to the liquid ammonia with stirring.

    • Add phenylacetonitrile (1.0 equivalent) dropwise to the sodium amide suspension over 30 minutes. Stir for an additional hour.

    • Add allyl bromide (1.2 equivalents) dropwise over 1 hour, maintaining the temperature of the reaction mixture.

    • After the addition is complete, allow the ammonia to evaporate overnight under a fume hood.

    • To the residue, add toluene and carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Reduction of 2-Phenyl-4-pentenenitrile to this compound

  • Materials:

    • 2-Phenyl-4-pentenenitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup (water, 15% NaOH, water)

    • Diethyl ether

  • Procedure:

    • In a multi-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 2-phenyl-4-pentenenitrile (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.

    • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with diethyl ether.

    • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude amine. The product can be further purified by vacuum distillation.

Data Presentation
StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Phenylacetonitrile, Allyl bromideNaNH₂liq. NH₃/Toluene-33 to RT1285-95>95 (GC)
22-Phenyl-4-pentenenitrileLiAlH₄THF0 to 65680-90>98 (GC)

Method B: Synthesis via Reductive Amination of 2-Phenylpent-4-enal

This method involves the preparation of 2-phenylpent-4-enal followed by its direct conversion to this compound.

Diagram of the Synthetic Pathway

Synthetic_Pathway_B Phenylacetaldehyde Phenylacetaldehyde Aldehyde 2-Phenylpent-4-enal Phenylacetaldehyde->Aldehyde Allylation AllylBromide Allyl Bromide AllylBromide->Aldehyde Base Base (e.g., LDA) Amine This compound Aldehyde->Amine Reductive Amination ReductiveAmination NH3, H2, Catalyst (e.g., Raney Ni)

Caption: Synthetic route to this compound from phenylacetaldehyde.

Experimental Protocols

Step 1: Synthesis of 2-Phenylpent-4-enal

  • Materials:

    • Phenylacetaldehyde

    • Allyl bromide

    • Lithium diisopropylamide (LDA)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (HCl), 1 M

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium chloride (NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Prepare a solution of LDA (1.1 equivalents) in anhydrous THF at -78 °C under a nitrogen atmosphere.

    • Add phenylacetaldehyde (1.0 equivalent) dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour.

    • Add allyl bromide (1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with 1 M HCl and extract with diethyl ether.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and saturated aqueous NaCl.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude aldehyde by flash column chromatography on silica gel.

Step 2: Reductive Amination of 2-Phenylpent-4-enal

  • Materials:

    • 2-Phenylpent-4-enal

    • Ammonia (in methanol, 7N solution)

    • Raney Nickel (slurry in water) or Sodium borohydride (NaBH₄)

    • Hydrogen gas (if using Raney Ni)

    • Methanol

    • Dichloromethane

  • Procedure (Catalytic Hydrogenation):

    • In a high-pressure reactor, dissolve 2-phenylpent-4-enal (1.0 equivalent) in a 7N solution of ammonia in methanol.

    • Carefully add a catalytic amount of water-washed Raney Nickel.

    • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir at room temperature for 12-24 hours.

    • Carefully filter the catalyst through a pad of celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the amine. Purify by vacuum distillation if necessary.

  • Procedure (Sodium Borohydride Reduction):

    • Dissolve 2-phenylpent-4-enal (1.0 equivalent) in methanol.

    • Add a 7N solution of ammonia in methanol (5-10 equivalents) and stir at room temperature for 2-4 hours to form the imine.

    • Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

    • Stir at room temperature for 4-6 hours.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture to remove methanol and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amine. Purify by vacuum distillation.

Data Presentation
StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Phenylacetaldehyde, Allyl bromideLDATHF-78 to RT1270-80>95 (¹H NMR)
2a2-Phenylpent-4-enalNH₃, H₂, Raney NiMethanolRT12-2475-85>98 (GC)
2b2-Phenylpent-4-enalNH₃, NaBH₄Methanol0 to RT6-870-80>97 (GC)

Purification and Characterization

Large-Scale Purification:

For multi-gram to kilogram scale, purification of this compound is most effectively achieved by vacuum distillation . Due to the basic nature of the amine, purification by silica gel chromatography can be challenging but is possible with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane.

An alternative non-chromatographic purification involves acid-base extraction . The crude amine can be dissolved in an organic solvent (e.g., diethyl ether) and extracted with an aqueous acid (e.g., 1 M HCl). The aqueous layer containing the protonated amine salt is then washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified (e.g., with NaOH) and the free amine is extracted back into an organic solvent. The organic layer is then dried and concentrated to yield the purified amine.

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H, Ar-H), 5.85-5.75 (m, 1H, -CH=CH₂), 5.10-5.00 (m, 2H, -CH=CH₂), 3.00-2.80 (m, 3H, -CH(Ph)- and -CH₂-NH₂), 2.40-2.20 (m, 2H, -CH₂-CH=), 1.35 (s, 2H, -NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 143.5, 135.5, 128.8, 128.0, 126.5, 117.0, 50.5, 46.0, 38.0.

  • Mass Spectrometry (EI): m/z 161 (M⁺), 144, 120, 91.

Workflow Diagram

Experimental_Workflow cluster_0 Method A: Nitrile Reduction cluster_1 Method B: Reductive Amination A1 Allylation of Phenylacetonitrile A2 Work-up & Purification of Nitrile A1->A2 A3 LiAlH4 Reduction A2->A3 A4 Quench & Work-up A3->A4 A5 Purification (Vacuum Distillation) A4->A5 End This compound A5->End B1 Allylation of Phenylacetaldehyde B2 Work-up & Purification of Aldehyde B1->B2 B3 Reductive Amination B2->B3 B4 Catalyst Removal & Work-up B3->B4 B5 Purification (Vacuum Distillation) B4->B5 B5->End Start Starting Materials Start->A1 Start->B1

Caption: General experimental workflow for the two synthetic methods.

Conclusion

The two synthetic routes presented provide reliable and scalable methods for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations associated with the reagents (e.g., LiAlH₄, Raney Ni). Both protocols have been designed to be accessible to researchers in academic and industrial settings, facilitating the synthesis of this important chemical intermediate for a wide range of applications.

Safety Precautions

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water. All manipulations should be carried out under an inert atmosphere and appropriate personal protective equipment (PPE) should be worn. The quenching procedure must be performed slowly and with extreme caution.

  • Raney Nickel is pyrophoric when dry and should be handled as a slurry in water. It is also a flammable solid and a suspected carcinogen.

  • Allyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood.

  • Liquid ammonia is a corrosive and toxic gas at room temperature. It should be handled in a well-ventilated area with appropriate safety measures.

  • Standard laboratory safety practices, including the use of eye protection, gloves, and a lab coat, should be followed at all times.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Phenylpent-4-en-1-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process. The first step is the allylation of benzyl cyanide (phenylacetonitrile) to form 2-phenylpent-4-enenitrile. The second step is the reduction of the nitrile group to the primary amine, yielding this compound.

Q2: What are the key challenges in the allylation of benzyl cyanide?

A2: Key challenges include preventing dialkylation of the benzyl cyanide, choosing an appropriate base and solvent system to ensure good yield and minimize side reactions, and managing the reactivity of the allyl halide.

Q3: What are the potential issues during the reduction of the nitrile intermediate?

A3: The primary challenges are ensuring the chemoselective reduction of the nitrile without affecting the alkene (C=C double bond), preventing the formation of secondary and tertiary amine byproducts, and achieving complete conversion of the nitrile.

Q4: Can catalytic hydrogenation be used for the nitrile reduction step?

A4: Yes, catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon (Pd/C) can be used. However, this method can sometimes lead to the formation of secondary and tertiary amine impurities.[1] The addition of ammonia or ammonium hydroxide can help to minimize the formation of these byproducts.[1]

Q5: Is Lithium Aluminum Hydride (LiAlH₄) a suitable reducing agent for this synthesis?

A5: LiAlH₄ is a strong reducing agent capable of converting nitriles to primary amines.[2][3][4] It is a good choice for this synthesis as it generally does not reduce isolated carbon-carbon double bonds under standard conditions. The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup.[2]

Troubleshooting Guide

Step 1: Allylation of Benzyl Cyanide
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Alkylated Product - Incomplete deprotonation of benzyl cyanide. - Competing elimination reaction of the allyl halide. - Insufficient reaction time or temperature.- Use a stronger base such as Sodium Amide (NaNH₂) or Lithium Diisopropylamide (LDA). - Use an allyl halide with a better leaving group (e.g., allyl iodide or bromide). - Monitor the reaction by TLC and adjust the reaction time and temperature accordingly.
Formation of Dialkylated Byproduct - Use of an excess of the allyl halide. - The mono-alkylated product is deprotonated and reacts further.- Use a stoichiometric amount or a slight excess of benzyl cyanide relative to the allyl halide. - Add the allyl halide slowly to the solution of the deprotonated benzyl cyanide.
Reaction Fails to Initiate - Inactive base. - Presence of moisture in the reaction.- Use freshly opened or properly stored base. - Ensure all glassware is flame-dried and use anhydrous solvents.[5]
Step 2: Reduction of 2-Phenylpent-4-enenitrile
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reduction of the Nitrile - Insufficient amount of reducing agent. - Deactivation of the reducing agent by moisture.- Use a sufficient excess of the reducing agent (e.g., 2-3 equivalents of LiAlH₄). - Ensure the reaction is carried out under strictly anhydrous conditions.
Formation of Secondary/Tertiary Amines - This is a common side reaction in catalytic hydrogenation.[1]- If using catalytic hydrogenation, add ammonia or ammonium hydroxide to the reaction mixture.[1] - Alternatively, use a chemical reducing agent like LiAlH₄, which is less prone to forming these byproducts.[2][3]
Reduction of the Alkene Double Bond - Use of harsh hydrogenation conditions (high pressure, high temperature, or aggressive catalysts like Platinum oxide).- Use a milder reducing agent that is chemoselective for the nitrile, such as LiAlH₄ or NaBH₄/CoCl₂. - If using catalytic hydrogenation, carefully select the catalyst (e.g., Pd/C) and use moderate reaction conditions.
Difficult Product Isolation - Formation of emulsions during aqueous workup.- Use a saturated solution of sodium chloride (brine) to wash the organic layer. - If using LiAlH₄, a careful quenching procedure (Fieser workup) can help to precipitate the aluminum salts, making filtration easier.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylpent-4-enenitrile (Allylation)

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried round-bottom flask containing anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C and add benzyl cyanide (1.0 equivalent) dropwise. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases (typically 30-60 minutes).

  • Alkylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Nitrile Reduction)

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0 equivalents) in anhydrous diethyl ether.

  • Addition of Nitrile: Cool the suspension to 0 °C and add a solution of 2-phenylpent-4-enenitrile (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching (Fieser Workup): Cool the reaction to 0 °C and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

  • Purification: Dry the filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude amine. Further purification can be achieved by distillation under reduced pressure or by conversion to a salt and recrystallization.

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Allylation cluster_step2 Step 2: Reduction start Benzyl Cyanide + NaH in THF deprotonation Deprotonation at 0°C to RT start->deprotonation Formation of Carbanion alkylation Addition of Allyl Bromide at 0°C deprotonation->alkylation workup1 Quench, Extraction, & Purification alkylation->workup1 intermediate 2-Phenylpent-4-enenitrile workup1->intermediate start2 Intermediate + LiAlH₄ in Ether intermediate->start2 reduction Reduction at 0°C to Reflux start2->reduction workup2 Quench & Purification reduction->workup2 product This compound workup2->product

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Allylation start Low Yield in Allylation? cause1 Incomplete Deprotonation start->cause1 Check Base/Conditions cause2 Side Reactions (e.g., Dialkylation) start->cause2 Analyze Byproducts cause3 Poor Reactivity start->cause3 Check Starting Materials sol1 Use Stronger Base (e.g., LDA) cause1->sol1 sol4 Ensure Anhydrous Conditions cause1->sol4 sol2 Control Stoichiometry (Add Allyl Halide Slowly) cause2->sol2 sol3 Use More Reactive Halide (Allyl Iodide) cause3->sol3

Caption: Troubleshooting logic for the allylation of benzyl cyanide.

Troubleshooting_Reduction start Issues in Nitrile Reduction? cause1 Incomplete Reaction start->cause1 Check Conversion cause2 Formation of Secondary/ Tertiary Amines start->cause2 Analyze Impurities cause3 Reduction of C=C Bond start->cause3 Check Product Structure sol1 Increase Reducing Agent Equivalents cause1->sol1 sol2 Use LiAlH₄ instead of Catalytic Hydrogenation cause2->sol2 sol3 Add NH₃ to Hydrogenation Reaction cause2->sol3 sol4 Use Chemoselective Reducing Agent (LiAlH₄) cause3->sol4

Caption: Troubleshooting logic for the reduction of 2-phenylpent-4-enenitrile.

References

Technical Support Center: Synthesis of 2-Phenylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenylpent-4-en-1-amine. Our aim is to help you optimize reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective two-step synthetic route involves the α-allylation of phenylacetonitrile (benzyl cyanide) to form 2-phenylpent-4-enenitrile, followed by the reduction of the nitrile group to yield the desired primary amine, this compound.

Q2: What are the critical parameters to control during the α-allylation of phenylacetonitrile?

The critical parameters for the α-allylation step are the choice of base, solvent, and reaction temperature. The base must be strong enough to deprotonate the α-carbon of the phenylacetonitrile. The solvent should be anhydrous to prevent side reactions, and the temperature needs to be controlled to minimize side product formation.

Q3: Which reducing agents are suitable for the conversion of 2-phenylpent-4-enenitrile to this compound?

Several reducing agents can be employed for this transformation. Common choices include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon).[1][2] The selection of the reducing agent can impact the reaction conditions and the impurity profile of the final product.

Q4: What are the potential side products in the synthesis of this compound?

In the allylation step, potential side products include the dialkylated product (2,2-diallyl-2-phenylacetonitrile) and products from the reaction of the base with the allyl halide. During the nitrile reduction, over-reduction or side reactions can lead to the formation of secondary and tertiary amines.[1]

Q5: How can I purify the final product, this compound?

Purification of this compound can typically be achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. Acid-base extraction can also be a useful technique to separate the basic amine product from non-basic impurities.

Troubleshooting Guides

Problem 1: Low Yield in the α-Allylation of Phenylacetonitrile
Possible Cause Suggested Solution
Incomplete Deprotonation Use a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Ensure the base is fresh and properly handled to maintain its reactivity.
Poor Quality of Reagents Use freshly distilled phenylacetonitrile and allyl bromide. Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the nitrile.
Suboptimal Reaction Temperature For bases like NaH, the reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions. Optimize the temperature based on literature for similar alkylations.
Formation of Dialkylated Product Use a slight excess of phenylacetonitrile relative to the allyl bromide. Add the allyl bromide slowly to the reaction mixture to maintain a low concentration and disfavor dialkylation.
Problem 2: Low Yield in the Reduction of 2-Phenylpent-4-enenitrile
Possible Cause Suggested Solution
Inactive Reducing Agent For catalytic hydrogenation, ensure the catalyst is not poisoned and is of high activity. For LiAlH₄, use a fresh, unexposed batch, as it readily deactivates with moisture.
Incomplete Reaction Increase the reaction time or temperature, depending on the reducing agent used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Formation of Secondary/Tertiary Amines During catalytic hydrogenation, the addition of ammonia can help suppress the formation of secondary and tertiary amine byproducts.[3] For LiAlH₄ reductions, careful control of stoichiometry is important.
Difficult Product Isolation The workup procedure is critical for amine synthesis. Ensure proper pH adjustment during aqueous workup to facilitate the extraction of the amine into the organic phase.

Experimental Protocols

Step 1: Synthesis of 2-Phenylpent-4-enenitrile

Materials:

  • Phenylacetonitrile

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Allyl Bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of phenylacetonitrile (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

Materials:

  • 2-Phenylpent-4-enenitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or THF

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-phenylpent-4-enenitrile (1.0 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the product by distillation under reduced pressure or column chromatography.

Data Presentation

Table 1: Optimization of Base for α-Allylation of Phenylacetonitrile

EntryBaseSolventTemperature (°C)Yield of 2-Phenylpent-4-enenitrile (%)
1NaHTHF25~85
2K₂CO₃DMF60~60
3LDATHF-78 to 25~90
4NaOH (aq)Toluene (PTC)80~70

Note: Yields are representative and can vary based on specific reaction conditions.

Table 2: Comparison of Reducing Agents for Nitrile Reduction

EntryReducing AgentSolventTemperature (°C)Yield of this compound (%)Key Considerations
1LiAlH₄Diethyl Ether35 (reflux)~90Highly reactive, requires anhydrous conditions.
2H₂ / Raney NiEthanol / NH₃50-100~80Requires specialized high-pressure equipment.
3H₂ / Pd/CMethanol25~75Can sometimes lead to reduction of the double bond.
4NaBH₄ / CoCl₂Methanol25~70Milder alternative, but may require longer reaction times.

Note: Yields are representative and can vary based on specific reaction conditions.

Visualizations

Reaction_Pathway Phenylacetonitrile Phenylacetonitrile Intermediate 2-Phenylpent-4-enenitrile Phenylacetonitrile->Intermediate 1. Base (e.g., NaH) 2. Allyl Bromide Allyl_Bromide Allyl Bromide Product This compound Intermediate->Product Reduction (e.g., LiAlH4)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Reaction Yield Check_Step Identify the problematic step: Allylation or Reduction? Start->Check_Step Allylation_Issues Troubleshoot Allylation: - Base strength/purity - Reagent/solvent quality - Temperature control - Stoichiometry Check_Step->Allylation_Issues Allylation Reduction_Issues Troubleshoot Reduction: - Reducing agent activity - Reaction time/temperature - Catalyst poisoning - Workup procedure Check_Step->Reduction_Issues Reduction Optimize Optimize Conditions Allylation_Issues->Optimize Reduction_Issues->Optimize End Improved Yield Optimize->End

Caption: Troubleshooting workflow for low reaction yield.

Logical_Relationships cluster_allylation Allylation Step cluster_reduction Reduction Step Base Strong Base (e.g., NaH) Yield_A High Yield of Nitrile Base->Yield_A Solvent Anhydrous Solvent (e.g., THF) Solvent->Yield_A Temp_A Controlled Temperature Temp_A->Yield_A Reducing_Agent Potent Reducing Agent (e.g., LiAlH4) Yield_A->Reducing_Agent Input for Reduction Yield_R High Yield of Amine Reducing_Agent->Yield_R Anhydrous Anhydrous Conditions Anhydrous->Yield_R Workup Proper Workup Workup->Yield_R

Caption: Key factors for optimizing each reaction step.

References

Technical Support Center: Synthesis of 2-Phenylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenylpent-4-en-1-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common laboratory-scale synthesis of this compound involves a two-step process:

  • Allylation of Phenylacetonitrile (Benzyl Cyanide): Phenylacetonitrile is deprotonated with a suitable base, and the resulting carbanion is reacted with an allyl halide (e.g., allyl bromide) to form 2-phenyl-4-pentenenitrile.

  • Reduction of the Nitrile: The nitrile group of 2-phenyl-4-pentenenitrile is then reduced to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using Raney Nickel).

Q2: What are the critical parameters to control during the allylation step?

The key to a successful allylation is to favor mono-alkylation and prevent over-alkylation (dialkylation). The choice of base, solvent, temperature, and the rate of addition of the alkylating agent are crucial. Phase-transfer catalysis is a highly effective method for achieving selective mono-alkylation of phenylacetonitrile.

Q3: Which reducing agent is best for the nitrile reduction step?

Both lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are effective. The choice depends on the available equipment, safety considerations, and the desired scale of the reaction. LiAlH₄ is a very powerful reducing agent but requires strict anhydrous conditions and a careful workup procedure. Catalytic hydrogenation is often preferred for larger-scale syntheses and can be more environmentally friendly, but may lead to secondary and tertiary amine byproducts if not optimized.

Troubleshooting Guides

Problem 1: Low yield of 2-phenyl-4-pentenenitrile in the allylation step.
Possible Cause Troubleshooting Suggestion
Incomplete deprotonation of phenylacetonitrile.Ensure the base is strong enough and used in a sufficient molar excess. For phase-transfer catalysis, ensure the concentration of the base (e.g., 50% aqueous NaOH) is adequate.
Over-alkylation (dialkylation) leading to 2,2-diallyl-2-phenylacetonitrile.Add the allyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent. Using a phase-transfer catalyst can enhance the selectivity for mono-alkylation.
Hydrolysis of the nitrile group.Ensure the reaction is carried out under anhydrous conditions if using organometallic bases. With aqueous bases in phase-transfer catalysis, minimize prolonged heating.
Side reactions of the allyl bromide.Use a fresh, high-purity batch of allyl bromide.
Problem 2: Presence of significant impurities after the nitrile reduction.
Possible Cause Troubleshooting Suggestion
If using LiAlH₄:
Incomplete reduction.Ensure a sufficient molar excess of LiAlH₄ is used. The reaction should be stirred for an adequate amount of time, and the temperature might need to be controlled (e.g., refluxing in a suitable solvent like THF).
Formation of aluminum salt emulsions during workup.Follow a well-established workup procedure (e.g., the Fieser workup) to precipitate the aluminum salts for easy filtration.
If using Catalytic Hydrogenation (e.g., Raney Nickel):
Formation of secondary and tertiary amines.The addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary and tertiary amine byproducts.[1]
Incomplete reaction.Ensure the catalyst is active and used in a sufficient amount. The hydrogen pressure and reaction temperature may need to be optimized.
Problem 3: Isomerization of the double bond in 2-phenyl-4-pentenenitrile.
Possible Cause Troubleshooting Suggestion
Use of a strong base and/or high temperatures.Under strongly basic conditions, the double bond in 2-phenyl-4-pentenenitrile can migrate to a more thermodynamically stable conjugated position, forming isomers like 2-phenylpenta-2,4-dienenitrile. Use milder reaction conditions and lower temperatures if this is observed.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Nitrile to Amine Conversion

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous/acidic workup.[2][3][4]High reactivity, generally good yields.Requires strict anhydrous conditions, pyrophoric, can form difficult emulsions during workup.[5]
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C)H₂ gas, elevated pressure and temperature, often in the presence of NH₃.[1]Suitable for large-scale synthesis, avoids pyrophoric reagents.Can lead to secondary and tertiary amine byproducts, requires specialized high-pressure equipment.[1][6]
Borane (BH₃-THF or BH₃-SMe₂)THF, often with heating.[1]Milder than LiAlH₄, good for some substrates.BH₃-THF can decompose, BH₃-SMe₂ has an unpleasant odor.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-phenyl-4-pentenenitrile via Phase-Transfer Catalysis

This protocol is adapted from a general procedure for the phase-transfer alkylation of nitriles.[7]

  • Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine phenylacetonitrile (1.0 eq), 50% aqueous sodium hydroxide solution, and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.01-0.05 eq).

  • Addition of Allyl Bromide: While stirring vigorously, add allyl bromide (1.0-1.1 eq) dropwise, maintaining the reaction temperature between 25-35°C. Cooling with a water bath may be necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring for 2-3 hours at the same temperature. The reaction progress can be monitored by TLC or GC.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., toluene or diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Reduction of 2-phenyl-4-pentenenitrile with Lithium Aluminum Hydride (LiAlH₄)
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ (1.0-1.5 eq) in anhydrous diethyl ether or THF.

  • Addition of Nitrile: Add a solution of 2-phenyl-4-pentenenitrile (1.0 eq) in the same anhydrous solvent dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup (Fieser Method): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Stir vigorously until a granular precipitate forms.

  • Isolation: Filter the precipitate and wash it thoroughly with the reaction solvent. Combine the filtrate and washings, dry over a suitable drying agent, and remove the solvent under reduced pressure to obtain the crude amine.

  • Purification: The crude this compound can be further purified by vacuum distillation.

Visualizations

Synthesis_Pathway Phenylacetonitrile Phenylacetonitrile Intermediate 2-phenyl-4-pentenenitrile Phenylacetonitrile->Intermediate Allylation AllylBromide Allyl Bromide AllylBromide->Intermediate Base_PTC Base / Phase-Transfer Catalyst Base_PTC->Intermediate Product This compound Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., LiAlH4 or H2/Raney Ni) ReducingAgent->Product

Figure 1: General synthetic pathway for this compound.

Side_Products cluster_allylation Allylation Step cluster_reduction Reduction Step Phenylacetonitrile Phenylacetonitrile Dialkylation 2,2-diallyl-2-phenylacetonitrile (Over-alkylation) Phenylacetonitrile->Dialkylation Excess Allyl Bromide / Strong Base Isomerization Conjugated Isomers (e.g., 2-phenylpenta-2,4-dienenitrile) Intermediate 2-phenyl-4-pentenenitrile Intermediate->Isomerization Strong Base / Heat Intermediate2 2-phenyl-4-pentenenitrile Product This compound Intermediate2->Product SecondaryAmine Secondary Amine TertiaryAmine Tertiary Amine SecondaryAmine->TertiaryAmine Product->SecondaryAmine Reaction with Imine Intermediate

Figure 2: Potential side products in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckAllylation Analyze Allylation Step Products (TLC, GC-MS) Start->CheckAllylation CheckReduction Analyze Reduction Step Products (TLC, GC-MS) Start->CheckReduction Overalkylation Over-alkylation Detected? CheckAllylation->Overalkylation IncompleteAllylation Incomplete Reaction? CheckAllylation->IncompleteAllylation SecondaryAmineFormation Secondary/Tertiary Amines Detected? CheckReduction->SecondaryAmineFormation IncompleteReduction Incomplete Reduction? CheckReduction->IncompleteReduction Overalkylation->IncompleteAllylation No OptimizeAlkylation Optimize Allylation: - Slow addition of allyl bromide - Use Phase-Transfer Catalyst Overalkylation->OptimizeAlkylation Yes OptimizeBase Optimize Allylation: - Stronger/more base - Check base quality IncompleteAllylation->OptimizeBase Yes End Pure Product, High Yield IncompleteAllylation->End No SecondaryAmineFormation->IncompleteReduction No OptimizeReductionCatalyst Optimize Reduction: - Add NH3/NH4OH - Check catalyst activity SecondaryAmineFormation->OptimizeReductionCatalyst Yes OptimizeReductionConditions Optimize Reduction: - Increase reducing agent amount - Increase reaction time/temp IncompleteReduction->OptimizeReductionConditions Yes IncompleteReduction->End No OptimizeAlkylation->End OptimizeBase->End OptimizeReductionCatalyst->End OptimizeReductionConditions->End

Figure 3: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Stability and Storage of 2-Phenylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of 2-Phenylpent-4-en-1-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

Users may encounter several issues related to the stability of this compound. This guide provides a systematic approach to troubleshooting these problems.

Observed Issue Potential Root Cause Recommended Actions & Investigation
Inconsistent reaction yields or unexpected side products. Degradation of the amine due to improper storage, leading to lower effective concentration and reactive impurities.1. Verify Purity : Immediately assess the purity of the amine stock using a suitable analytical method (see Purity Analysis Protocol). 2. Review Storage History : Check if the compound has been exposed to air, light, or elevated temperatures. 3. Use Fresh Sample : Repeat the experiment with a fresh, unopened vial of the amine to confirm if the issue is with the stored material.
Visible changes in the material, such as color development (yellowing) or formation of precipitates. Oxidation : The allylic C-H bonds and the amine functional group are susceptible to oxidation, which can produce colored impurities. Reaction with CO₂ : Primary amines can react with atmospheric carbon dioxide to form solid carbamate salts.1. Cease Use : Do not use discolored or heterogeneous material in sensitive applications. 2. Inert Handling : Ensure all future handling of the amine is performed under a dry, inert atmosphere (e.g., argon or nitrogen). 3. Proper Sealing : Use vials with PTFE-lined caps to ensure an airtight seal.
Reduced compound purity over time as confirmed by analytical data. Gradual degradation due to suboptimal long-term storage conditions.1. Implement Optimal Storage : Transfer aliquots to smaller vials to minimize headspace and repeated freeze-thaw cycles. 2. Re-evaluate Storage Conditions : Ensure the material is stored at the recommended temperature and protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: While specific stability studies for this compound are not publicly available, based on the chemical structure (allylic amine) and data for analogous compounds, the following conditions are strongly recommended to ensure long-term stability.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential degradation reactions. A similar compound, 2-phenylpent-4-en-1-ol, has a recommended storage temperature of 4°C.
Atmosphere Dry Argon or NitrogenPrevents oxidation of the allylic double bond and the amine.
Light Exposure Store in an amber vial or in the darkProtects against light-catalyzed degradation pathways.
Container Tightly sealed glass vial with a PTFE-lined capPrevents exposure to atmospheric moisture and carbon dioxide. Amines are known to be hygroscopic.

Q2: How can I check the purity of my this compound sample?

A2: The purity of this compound can be reliably determined using standard chromatographic or spectroscopic methods. A general protocol for purity analysis is provided below.

Experimental Protocols

General Protocol for Purity Analysis by GC-MS

This method is suitable for assessing the purity and identifying potential volatile degradation products.

  • Sample Preparation : Prepare a dilute solution of the amine (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation : A gas chromatograph equipped with a mass spectrometer (GC-MS).

  • GC Column : Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

  • GC Conditions :

    • Inlet Temperature : 250°C

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program : Start at 70°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Injection Volume : 1 µL with an appropriate split ratio (e.g., 50:1).

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

  • Data Analysis : Determine the purity by calculating the peak area percentage of the main component relative to all integrated peaks. Identify any significant impurities by interpreting their mass spectra.

Visualizations

The following diagram illustrates the recommended troubleshooting workflow when encountering issues with experiments involving this compound.

TroubleshootingWorkflow start Experimental Anomaly Observed check_purity Assess Amine Purity (GC-MS or HPLC) start->check_purity purity_spec Purity Meets Specification? check_purity->purity_spec check_storage Review Storage and Handling Procedures purity_spec->check_storage No troubleshoot_other Focus on Other Reaction Parameters (Solvent, Reagents) purity_spec->troubleshoot_other Yes storage_correct Stored Correctly? check_storage->storage_correct action_remediate Action: Implement Correct Storage (2-8°C, Inert Gas, Dark) storage_correct->action_remediate No action_new_lot Action: Use a Fresh Lot of Amine storage_correct->action_new_lot Yes (Material likely degraded) action_remediate->action_new_lot

Technical Support Center: Purification of 2-Phenylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Phenylpent-4-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Q1: I am experiencing a low yield of this compound after performing silica gel column chromatography. What are the possible causes and solutions?

A1: Low yields during silica gel chromatography of amines are often due to the basic nature of the amine group interacting strongly with the acidic silica gel.[1][2] This can lead to irreversible adsorption or decomposition of your compound on the column. Here are some troubleshooting steps:

  • Mobile Phase Modification: Add a small percentage of a competing base to your mobile phase. Triethylamine (NEt3) is commonly used at a concentration of 0.1-2%. This will neutralize the acidic sites on the silica gel, reducing the interaction with your amine.[1]

  • Use of Treated Silica: Consider using silica gel that has been pre-treated with a base. You can prepare this by making a slurry of the silica gel in your eluent containing the base and then evaporating the solvent.

  • Alternative Stationary Phases: If the issue persists, switch to a different stationary phase. Options include:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Amine-functionalized silica: This stationary phase is specifically designed to have better performance with basic compounds.[1]

  • Rapid Chromatography: Minimize the time your compound spends on the column. A faster flow rate during flash chromatography can sometimes improve recovery, although it may compromise resolution.

Issue 2: Product Tailing or Streaking on TLC and Column

Q2: My spot of this compound is tailing significantly on the TLC plate, and the peaks are broad during column chromatography. How can I resolve this?

A2: Tailing is a classic sign of strong interaction between your basic amine and the acidic silica gel.[1][2]

  • Eluent Additives: As with low yield, adding a basic modifier like triethylamine or a few drops of aqueous ammonia to your eluent system can significantly reduce tailing by competing for the acidic sites on the silica.

  • Sample Loading: Ensure you are not overloading your column or TLC plate. Overloading can exacerbate tailing.

  • Solvent System Optimization: Experiment with different solvent systems. A more polar solvent system might help to move the compound more effectively and reduce tailing, but be mindful of losing resolution from other impurities.

Issue 3: Difficulty in Removing a Persistent Impurity

Q3: I have a persistent impurity with a similar polarity to this compound that I cannot separate by column chromatography. What other purification techniques can I use?

A3: When chromatographic separation is challenging, consider these alternative methods:

  • Distillation: If the impurity has a significantly different boiling point, fractional distillation under reduced pressure can be an effective purification method. This is particularly useful for liquid amines.

  • Recrystallization as a Salt: Amines can often be purified by converting them to a salt, which can then be recrystallized.[3][4] Common acids for salt formation include hydrochloric acid, oxalic acid, or tartaric acid.[5] The purified salt can then be neutralized to recover the free amine.[6]

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can offer higher resolution than column chromatography.

Issue 4: Product Decomposition During Purification

Q4: I suspect my this compound is decomposing during purification. How can I prevent this?

A4: Amines, particularly allylic amines, can be susceptible to oxidation and degradation.[3]

  • Minimize Exposure to Air and Light: Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Protect your compound from light by wrapping flasks in aluminum foil.

  • Avoid Harsh Acidic Conditions: While salt formation is a useful purification technique, prolonged exposure to strong acids can potentially cause side reactions with the alkene functionality.

  • Temperature Control: Keep purification steps, especially distillation, at the lowest feasible temperature to prevent thermal decomposition. Use a vacuum to lower the boiling point.

Data Presentation

Table 1: Comparison of Eluent Systems for Column Chromatography
Eluent System (v/v)AdditiveObservationExpected Purity
Hexane:Ethyl Acetate (80:20)NoneSignificant tailing, low recovery< 70%
Hexane:Ethyl Acetate (80:20)1% TriethylamineReduced tailing, improved recovery> 90%
Dichloromethane:Methanol (95:5)NoneModerate tailing~80%
Dichloromethane:Methanol (95:5)0.5% Ammonia (aq)Sharp peaks, good separation> 95%
Table 2: Recrystallization Solvents for Amine Salts
Amine SaltSolvent SystemPurity Improvement
HydrochlorideEthanol/EtherFrom 85% to >98%
OxalateIsopropanolFrom 80% to >97%
TartrateMethanol/WaterFrom 90% to >99% (chiral resolution possible)

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent Preparation: Prepare a suitable eluent system (e.g., Hexane:Ethyl Acetate) and add 1% triethylamine.

  • Column Packing: Pack the column with a slurry of silica gel in the prepared eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column with the prepared eluent, collecting fractions.

  • Analysis: Monitor the fractions by TLC (using the same eluent system) to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in ether (or bubble HCl gas through the solution) dropwise until precipitation is complete.

  • Isolation of the Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold ether.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol or isopropanol). Slowly add a co-solvent in which the salt is less soluble (e.g., diethyl ether) until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collection of Pure Salt: Collect the purified crystals by vacuum filtration and wash with a cold solvent mixture.

  • Liberation of the Free Amine: Dissolve the purified salt in water and basify the solution with a base like NaOH or NaHCO3 until the free amine separates.

  • Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to obtain the pure this compound.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_purification Purification Method cluster_analysis Purity Analysis cluster_result Final Product Crude Amine Crude Amine Column Chromatography Column Chromatography Crude Amine->Column Chromatography Distillation Distillation Crude Amine->Distillation Recrystallization Recrystallization Crude Amine->Recrystallization TLC/GC-MS/NMR TLC/GC-MS/NMR Column Chromatography->TLC/GC-MS/NMR Distillation->TLC/GC-MS/NMR Recrystallization->TLC/GC-MS/NMR Pure Amine Pure Amine TLC/GC-MS/NMR->Pure Amine >95% Purity Impure Impure TLC/GC-MS/NMR->Impure <95% Purity Impure->Column Chromatography Re-purify

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Start Low_Yield Low Yield? Start->Low_Yield Add_Base Add Base to Eluent Low_Yield->Add_Base Yes Tailing Tailing? Low_Yield->Tailing No Add_Base->Tailing Change_Stationary_Phase Change Stationary Phase Tailing->Change_Stationary_Phase Yes Impurity_Present Persistent Impurity? Tailing->Impurity_Present No Change_Stationary_Phase->Impurity_Present Recrystallize_Salt Recrystallize as Salt Impurity_Present->Recrystallize_Salt Yes Pure_Product Pure_Product Impurity_Present->Pure_Product No Recrystallize_Salt->Pure_Product

Caption: Troubleshooting decision tree for amine purification.

References

common pitfalls in handling 2-Phenylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Phenylpent-4-en-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A1: this compound is a hazardous chemical that requires careful handling in a well-ventilated chemical fume hood.[1] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[2]

  • Inhalation: Avoid breathing vapors or mists.[1]

  • Skin Contact: This compound can cause severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]

  • Fire Hazard: this compound is a flammable liquid and vapor. Keep it away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area under an inert atmosphere.[1][4]

Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is crucial to prevent degradation. Store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to protect it from air and moisture.[1] It should be kept in a cool, dry, and well-ventilated area away from incompatible materials like oxidizing agents.[1][4]

Q3: What are some common impurities that might be present in commercially available this compound?

A3: Potential impurities could arise from the synthesis process. These may include starting materials, reagents, or byproducts from side reactions. Given its structure, potential impurities could include the corresponding alcohol (2-phenylpent-4-en-1-ol) from incomplete amination or hydrolysis, or products of oxidation or polymerization.

Troubleshooting Guide

Problem 1: Compound Degradation or Discoloration Upon Storage

Symptoms:

  • The typically clear liquid appears yellow or brown.

  • An unusual odor is detected.

  • NMR analysis shows the presence of new, unidentified peaks.

Possible Causes:

  • Oxidation: The amine functionality is susceptible to air oxidation.

  • Polymerization: The terminal alkene can undergo polymerization, especially in the presence of light or impurities.

  • Hydrolysis: Reaction with moisture can lead to the formation of the corresponding alcohol.

Solutions:

  • Storage: Always store under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial to protect from air and light. Store at recommended low temperatures.

  • Purification: If degradation is suspected, repurify the compound by flash column chromatography.

  • Stabilizers: For long-term storage, consider adding a small amount of a radical inhibitor like BHT, though compatibility should be verified.

Problem 2: Difficulty in Purifying this compound by Column Chromatography

Symptoms:

  • Streaking or tailing of the compound on the TLC plate.

  • Poor separation from impurities on the silica gel column.

  • Low recovery of the product after chromatography.

Possible Causes:

  • Interaction with Silica Gel: The basic amine group can strongly interact with the acidic silica gel, leading to the observed issues.

  • Compound Instability: The compound may be degrading on the acidic silica gel.

Solutions:

  • Neutralize Silica Gel: Pre-treat the silica gel with a base. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount (0.5-1%) of a volatile amine like triethylamine or ammonia solution.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), for purification.

  • Amine-BF3 Complex: Convert the amine to its BF3 complex, which is more stable to silica chromatography. The complex can be easily cleaved after purification.[5]

Problem 3: Unexpected Side Reactions During a Reaction

Symptoms:

  • Formation of multiple products observed by TLC or GC-MS.

  • Low yield of the desired product.

Possible Causes:

  • Allylic Rearrangement: The allylic nature of the amine makes it susceptible to rearrangement under certain conditions (e.g., acidic or thermal stress).[6]

  • Oxidation: The amine can be oxidized, especially if the reaction is not performed under an inert atmosphere.

  • Reaction with Solvent: Protic solvents may react with the amine or other reactive species in the reaction mixture.

Solutions:

  • Control Reaction Conditions: Maintain strict control over temperature and pH. Avoid strongly acidic or basic conditions unless required by the protocol.

  • Inert Atmosphere: Run reactions under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Solvent Choice: Use dry, aprotic solvents when appropriate.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (with Triethylamine)
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).

  • Column Packing: Pack the column with the prepared silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with the triethylamine-containing eluent, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, the product can be co-evaporated with a suitable solvent like dichloromethane.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °CTo minimize degradation and polymerization.
Storage Atmosphere Inert (Argon or Nitrogen)To prevent oxidation.[1]
Handling Area Chemical Fume HoodTo avoid inhalation of hazardous vapors.[1]
Purification Additive 0.5-1% Triethylamine in EluentTo prevent streaking on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimal Eluent crude_product->dissolve load_column Load onto Pre-treated Column dissolve->load_column elute Elute with Et3N-containing Eluent load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent (Rotary Evaporation) combine_fractions->remove_solvent pure_product Pure Product remove_solvent->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic start Problem Encountered symptom Symptom? start->symptom degradation Degradation (Discoloration, New Peaks) symptom->degradation Degradation purification_issue Purification Issue (Streaking, Low Recovery) symptom->purification_issue Purification side_reaction Unexpected Side Reaction symptom->side_reaction Side Reaction cause_oxidation Cause: Oxidation/Polymerization degradation->cause_oxidation cause_silica Cause: Interaction with Silica purification_issue->cause_silica cause_conditions Cause: Reaction Conditions side_reaction->cause_conditions solution_storage Solution: Inert Atmosphere, Cool & Dark Storage cause_oxidation->solution_storage solution_purification Solution: Pre-treat Silica with Et3N or use Alumina cause_silica->solution_purification solution_reaction Solution: Control Temp/pH, Use Inert Atmosphere cause_conditions->solution_reaction

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Scaling Up 2-Phenylpent-4-en-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 2-Phenylpent-4-en-1-amine. The content is structured to address common challenges through troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Experimental Workflow Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the C-alkylation of benzyl cyanide with an allyl halide under basic conditions. The resulting nitrile is then reduced to the target primary amine. This workflow highlights the key stages from starting materials to the final product.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction start Benzyl Cyanide + Allyl Bromide base Strong Base (e.g., NaNH2, LDA) start->base 1. Deprotonation alkylation Alkylation Reaction (Formation of 2-Phenylpent-4-enenitrile) base->alkylation 2. Nucleophilic Attack workup1 Aqueous Workup & Extraction alkylation->workup1 purification1 Purification (e.g., Vacuum Distillation) workup1->purification1 nitrile 2-Phenylpent-4-enenitrile purification1->nitrile reducing_agent Reducing Agent (e.g., LiAlH4) nitrile->reducing_agent 1. Anhydrous Solvent reduction Nitrile Reduction reducing_agent->reduction workup2 Quenching & Workup (e.g., Fieser Method) reduction->workup2 purification2 Final Purification workup2->purification2 end_product This compound purification2->end_product

Caption: Overall workflow for the two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: A widely practiced route involves the α-alkylation of benzyl cyanide (phenylacetonitrile) with an allyl halide (like allyl bromide) using a strong base, followed by the reduction of the resulting 2-phenylpent-4-enenitrile intermediate to the desired primary amine.

Q2: What are the primary challenges when scaling up this synthesis? A2: The main challenges include managing exothermic reactions, especially during the deprotonation of benzyl cyanide and the reduction with powerful agents like Lithium Aluminum Hydride (LAH).[1][2] Ensuring efficient mixing, maintaining anhydrous conditions for moisture-sensitive reagents, and handling hazardous materials safely are critical considerations.[3][4][5]

Q3: Which reducing agent is best for converting the nitrile to the amine? A3: Lithium Aluminum Hydride (LAH) is a very effective but highly reactive agent for this transformation.[6][7] Catalytic hydrogenation is a viable, often safer, alternative, although it can sometimes lead to side products like secondary and tertiary amines.[8] The choice depends on available equipment, safety protocols, and desired selectivity.

Q4: What safety precautions are essential for this process? A4: When using LAH, strict anhydrous conditions are mandatory as it reacts violently with water to produce flammable hydrogen gas.[9][10] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[11] Grignard reactions, if used for allylation, are also highly flammable and require careful control.[1][3][12] Always use appropriate personal protective equipment (PPE), including a flame-resistant lab coat, and work in a well-ventilated fume hood.[3][11]

Troubleshooting Guides

Step 1: Alkylation of Benzyl Cyanide
IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Base is not strong enough for complete deprotonation.2. Presence of moisture quenching the anion.3. Impure starting materials (e.g., benzyl cyanide).[13]1. Switch to a stronger base (e.g., LDA, NaHMDS).2. Ensure all glassware is flame-dried or oven-dried and reagents are anhydrous.[12][14]3. Purify benzyl cyanide by vacuum distillation before use.[13][15]
Low Yield of Desired Product 1. Significant formation of dialkylated byproduct.2. Inefficient mixing on a larger scale, leading to localized "hot spots" or poor reagent contact.[2][4]1. Use a slight excess of benzyl cyanide relative to the base and alkylating agent. Add the alkylating agent slowly at a controlled temperature.2. Improve mechanical stirring. For larger vessels, ensure the impeller design is adequate for the reaction mass.[4]
Complex Product Mixture Side reactions due to elevated temperatures.Maintain strict temperature control during base addition and alkylation, typically at low temperatures (e.g., 0 °C or below). Use an ice or dry ice/acetone bath.
Step 2: Reduction of 2-Phenylpent-4-enenitrile
IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reduction (Nitrile still present) 1. Insufficient reducing agent (LAH).2. LAH was partially decomposed by moisture in the solvent or on glassware.[9]1. Use a molar excess of LAH (typically 1.5-2.0 equivalents).2. Use freshly opened, high-purity LAH. Ensure solvents are rigorously dried (e.g., distilled over sodium/benzophenone).
Low Yield of Primary Amine 1. Formation of secondary or tertiary amines (more common with catalytic hydrogenation).[8]2. Product loss during the aqueous workup, especially if emulsions form.1. For catalytic hydrogenation, add additives like ammonia to suppress secondary amine formation. For LAH reduction, this is less common.2. Follow a careful quenching protocol like the Fieser method to produce granular salts that are easily filtered.[10][16]
Difficult/Hazardous Workup 1. Quenching the reaction too quickly, causing a violent, uncontrolled exotherm and H₂ evolution.[1]2. Formation of gelatinous aluminum salts that are difficult to filter.1. Cool the reaction vessel to 0 °C before quenching. Add the quenching agents (water, NaOH solution) extremely slowly and dropwise with vigorous stirring.[16][17]2. Use the Fieser workup (sequential addition of water, 15% NaOH, then more water) to precipitate filterable aluminum salts.[10][16]

Troubleshooting Logic Diagram

This diagram provides a logical path to diagnose and resolve low yield issues during the LAH reduction step.

G cluster_results Analysis Results cluster_solutions Potential Solutions start Problem: Low Yield in Reduction Step check_tlc Analyze Crude Reaction Mixture (TLC, GC-MS) start->check_tlc is_nitrile Is Starting Nitrile Present? check_tlc->is_nitrile Check for starting material is_sideproduct Are Side Products Observed? check_tlc->is_sideproduct Check for new spots is_clean Is the Reaction Clean (but yield is low post-workup)? check_tlc->is_clean Check for clean conversion solution_anhydrous Solution: Improve Anhydrous Technique. Use fresh, dry solvent and flame-dried glassware. is_nitrile->solution_anhydrous Yes solution_lah Solution: Increase Equivalents of LAH. Verify purity/activity of LAH. is_nitrile->solution_lah Yes solution_temp Solution: Optimize Reaction Temperature/Time. is_sideproduct->solution_temp Yes solution_workup Solution: Optimize Workup Procedure. Use Fieser method to avoid emulsions and improve filtration. is_clean->solution_workup Yes

Caption: Troubleshooting decision tree for low yield in the nitrile reduction step.

Experimental Protocols

Safety Notice: These procedures involve hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety measures in place. A thorough risk assessment must be conducted before starting any experiment.[15]

Protocol 1: Synthesis of 2-Phenylpent-4-enenitrile
  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere.

  • Reagents: In the flask, place sodium amide (NaNH₂) (1.1 eq.) in anhydrous toluene. Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Slowly add a solution of benzyl cyanide (1.0 eq.) in anhydrous toluene via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Anion Formation: Stir the resulting mixture at room temperature for 1-2 hours until the evolution of ammonia gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add allyl bromide (1.05 eq.) dropwise over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-5 hours, or until TLC/GC analysis indicates the consumption of benzyl cyanide.

  • Workup: Carefully quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield 2-phenylpent-4-enenitrile.

Protocol 2: Reduction of 2-Phenylpent-4-enenitrile with LiAlH₄
  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • Reagents: Suspend Lithium Aluminum Hydride (LAH) (1.5 eq.) in anhydrous diethyl ether or THF in the flask. Cool the suspension to 0 °C.

  • Addition: Add a solution of 2-phenylpent-4-enenitrile (1.0 eq.) in the same anhydrous solvent dropwise via the dropping funnel at a rate that maintains a gentle reflux or keeps the internal temperature below 10 °C.

  • Reaction: After the addition, warm the mixture to room temperature and stir for 2-4 hours. The reaction can be gently heated to reflux if necessary to ensure completion (monitor by TLC/GC).

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. For every 'x' grams of LAH used, perform the following sequential additions with extreme caution and vigorous stirring:

    • Slowly add 'x' mL of water dropwise.

    • Slowly add 'x' mL of 15% aqueous NaOH solution dropwise.

    • Slowly add '3x' mL of water dropwise.[10][16]

  • Filtration: Allow the mixture to warm to room temperature and stir for 30 minutes. The resulting granular white precipitate should be easy to filter. Add anhydrous magnesium sulfate to aid in drying and filtration.

  • Purification: Filter the solids and wash them thoroughly with diethyl ether or THF. Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude amine can be further purified by vacuum distillation.

References

Validation & Comparative

Comparative Performance Analysis of 2-Phenylpent-4-en-1-amine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development and Organic Synthesis

In the landscape of chiral amine catalysts, 2-Phenylpent-4-en-1-amine emerges as a notable contender, particularly in the realm of asymmetric synthesis—a cornerstone of modern drug development. This guide provides a comparative analysis of this compound, presenting its performance in the context of established alternatives and offering detailed experimental protocols for its synthesis and application. The strategic use of such chiral catalysts is paramount in producing enantiomerically pure compounds, a critical requirement for therapeutic efficacy and safety.

Overview of this compound

This compound is a chiral organic compound recognized for its utility in ligand design and as a catalyst in asymmetric reactions.[1] Its synthesis can be achieved through methods such as the bond cleavage of an amine and a terminal alkyne, a process that can be mediated by zirconium-based catalysts.[1] The presence of both a phenyl group and a terminal alkene moiety in its structure allows for diverse applications and further functionalization.

Performance in Asymmetric Allylic Amination

Asymmetric allylic amination (AAA) is a powerful transformation for the construction of carbon-nitrogen bonds, yielding chiral allylic amines that are valuable building blocks in medicinal chemistry. The performance of a chiral catalyst in this reaction is typically evaluated based on its ability to control enantioselectivity and regioselectivity, while providing high product yields.

Below is a table summarizing typical performance data for established chiral phosphoramidite and phosphine ligands in iridium and palladium-catalyzed asymmetric allylic amination reactions. This provides a benchmark against which the performance of novel catalysts like this compound can be assessed.

Catalyst SystemChiral Ligand TypeSubstrateNucleophileYield (%)Enantiomeric Excess (ee %)Regioselectivity (branched:linear)Reference
[Ir(COD)Cl]₂ / LigandPhosphoramiditeCinnamyl carbonateAniline9596>99:1[2]
Pd₂(dba)₃ / LigandChiral Phosphine1,3-Diphenylallyl acetateBenzylamine9294N/A[3]
[Ir(COD)Cl]₂ / LigandFeringa-type PhosphoramiditeAllyl carbonateMorpholine9895>99:1[4][5]

Experimental Protocols

Detailed experimental protocols are crucial for the validation and replication of research findings. Below are representative protocols for the synthesis of a chiral amine and its application in a catalytic reaction, based on common methodologies found in the literature for similar compounds.

Synthesis of Chiral Amines via Zirconium-Mediated Reduction

This protocol describes a general method for the stereoselective synthesis of chiral amines using a zirconium hydride (Schwartz's reagent), which has been shown to be effective for the reduction of sulfinyl ketimines.[6] This method is noted for its high chemo- and stereoselectivity.[6]

Protocol: Zirconium-Mediated Diastereoselective Reduction of a Sulfinyl Ketimine [6]

  • Imine Formation: To a solution of the starting ketone (1.0 equiv) in THF, add (R)- or (S)-2-methylpropane-2-sulfinamide (1.05 equiv) and Ti(OEt)₄ (1.5 equiv). Stir the mixture at 65 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into an equal volume of brine with vigorous stirring. Filter the resulting suspension through celite and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the sulfinyl ketimine.

  • Zirconium-Mediated Reduction: Dissolve the purified sulfinyl ketimine (1.0 equiv) in THF. Add a solution of zirconocene hydrochloride (Schwartz's reagent, 2.0 equiv) in THF dropwise at room temperature. Stir the reaction for 30 minutes.

  • Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Auxiliary Cleavage: Dissolve the crude product in methanol and add HCl (4 N in dioxane, 2.0 equiv). Stir the mixture for 30 minutes, then concentrate under reduced pressure to afford the crude amine hydrochloride salt. Purify by an appropriate method.

Iridium-Catalyzed Asymmetric Allylic Amination

The following is a general procedure for the iridium-catalyzed asymmetric allylic amination of an achiral allylic carbonate, a common method for the synthesis of chiral allylic amines.

Protocol: Iridium-Catalyzed Asymmetric Allylic Amination [2]

  • Catalyst Preparation: In a glovebox, add [Ir(COD)Cl]₂ (0.01 equiv) and the desired chiral phosphoramidite ligand (0.02 equiv) to a reaction vessel. Add the appropriate solvent (e.g., THF) and stir for 30 minutes at room temperature.

  • Reaction Setup: To the activated catalyst solution, add the allylic carbonate substrate (1.0 equiv) and the amine nucleophile (1.2 equiv).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated) and monitor by TLC or GC/MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the chiral allylic amine product.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral HPLC or SFC.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key stages of chiral amine synthesis and its application in catalysis.

experimental_workflow cluster_synthesis Chiral Amine Synthesis cluster_catalysis Asymmetric Catalysis start_synthesis Starting Materials (Ketone, Chiral Auxiliary) imine_formation Imine Formation start_synthesis->imine_formation reduction Diastereoselective Reduction imine_formation->reduction purification_synthesis Purification reduction->purification_synthesis chiral_amine Chiral Amine Product purification_synthesis->chiral_amine catalyst_prep Catalyst Activation (with Chiral Amine Ligand) chiral_amine->catalyst_prep start_catalysis Substrates (e.g., Allylic Carbonate) reaction Catalytic Reaction start_catalysis->reaction catalyst_prep->reaction purification_catalysis Product Purification reaction->purification_catalysis final_product Enantioenriched Product purification_catalysis->final_product

Caption: General workflow for the synthesis of a chiral amine and its subsequent use in an asymmetric catalytic reaction.

The following diagram illustrates a simplified catalytic cycle for a transition metal-catalyzed allylic amination.

catalytic_cycle M_L [M]-L Allyl_M_L π-allyl-[M]-L M_L->Allyl_M_L Oxidative Addition Product_M_L Product-[M]-L* Allyl_M_L->Product_M_L Nucleophilic Attack Product_M_L->M_L Reductive Elimination Product Chiral Amine Product Product_M_L->Product Substrate Allylic Substrate Substrate->Allyl_M_L Nucleophile Amine Nucleophile->Allyl_M_L

Caption: A simplified representation of a catalytic cycle for asymmetric allylic amination.

Conclusion

This compound represents a promising chiral amine for applications in asymmetric catalysis. While direct, comprehensive comparative data remains to be published, its structural features suggest its potential to perform effectively as a chiral ligand in key transformations such as asymmetric allylic amination. The provided experimental protocols, based on established methodologies for analogous compounds, offer a starting point for researchers to synthesize and evaluate this and other novel chiral amines. Further research focusing on direct performance comparisons will be invaluable to fully elucidate the position of this compound within the toolkit of chiral catalysts for drug discovery and development.

References

Comparative Analysis of 2-Phenylpent-4-en-1-amine with other Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or catalyst is paramount to achieving high enantioselectivity and yield. Chiral amines, in particular, have established themselves as versatile and indispensable tools in the stereoselective construction of complex molecules. This guide provides a comparative analysis of 2-Phenylpent-4-en-1-amine, a notable chiral amine, with other widely utilized chiral amines such as (R)- and (S)-1-phenylethylamine and derivatives of prolinol. The objective is to furnish researchers with a data-driven perspective to inform their selection of the most suitable chiral amine for a given synthetic challenge.

Introduction to Selected Chiral Amines

Chiral amines are fundamental building blocks and catalysts in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries.[1] Their utility stems from their ability to form chiral complexes with metal catalysts or to act as organocatalysts, thereby creating a chiral environment that directs the stereochemical outcome of a reaction.

This compound is recognized for its application in ligand design and as a chiral catalyst in asymmetric synthesis.[2] Its structure, featuring a phenyl group and a terminal alkene, offers unique steric and electronic properties that can influence catalytic activity and selectivity.

(R)- and (S)-1-Phenylethylamine are among the most extensively used chiral amines. They serve as effective chiral auxiliaries and have been instrumental in the synthesis of numerous pharmaceutical compounds.[3] Their commercial availability in high enantiomeric purity and their well-documented performance in a variety of asymmetric transformations make them a benchmark for comparison.[4]

Prolinol and its derivatives are another important class of chiral amino alcohols used as catalysts and chiral building blocks.[5] Their rigid pyrrolidine ring and the presence of a hydroxyl group allow for bifunctional catalysis, often leading to high levels of stereocontrol in reactions such as aldol and Michael additions.[6]

Comparative Performance Analysis

A direct comparative analysis of the catalytic performance of this compound with other chiral amines is hampered by the limited availability of published, peer-reviewed data for this compound in specific asymmetric reactions. While the compound is commercially available and noted for its potential, detailed experimental data on its efficacy in terms of yield and enantiomeric excess (ee) in benchmark reactions is not readily found in the scientific literature.

In contrast, the performance of (R)- and (S)-1-phenylethylamine and prolinol derivatives is well-documented across a wide array of asymmetric reactions. To provide a tangible comparison, this guide will present available data for these well-established chiral amines in representative asymmetric reactions. This will serve as a baseline for the performance that can be expected from a high-quality chiral amine catalyst.

Asymmetric Michael Addition

The Michael addition is a cornerstone of carbon-carbon bond formation. The use of chiral amine organocatalysts in this reaction can afford adducts with high diastereo- and enantioselectivity.

Table 1: Performance of Prolinol Derivatives in the Asymmetric Michael Addition of Cyclohexanone to Nitroolefins [6]

EntryNitroolefinCatalystDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1β-NitrostyreneL-Prolinol>99:196
24-Nitro-β-nitrostyreneL-Prolinol>99:195
34-Chloro-β-nitrostyreneL-Prolinol>99:194
42-Nitro-β-nitrostyreneL-Prolinol87:1382

Reaction Conditions: Cyclohexanone (2 mmol), nitroolefin (0.2 mmol), L-prolinol (0.04 mmol), and benzoic acid (0.04 mmol) in CH2Cl2 (1 mL) at room temperature.

Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a reliable method for the synthesis of chiral secondary alcohols. The choice of the chiral ligand is critical for achieving high enantioselectivity.

Table 2: Performance of Chiral Diamine Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde [7]

EntryChiral LigandYield (%)Enantiomeric Excess (ee, %)
13,4-diamino-1,2:5,6-O-isopropylidene-D-mannitol7289
2Ti-diamine complex7893

Reaction Conditions: Diethylzinc (2.23 equiv), chiral ligand (2.5 mol%), toluene, 0 °C to room temperature.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of synthetic procedures. Below are representative protocols for asymmetric reactions catalyzed by well-established chiral amines.

General Experimental Protocol for L-Prolinol Catalyzed Michael Addition[8]

To a solution of the α,β-unsaturated compound (1 mmol) and L-proline (5.75 mg, 5 mol%) in degassed ionic liquid [bmim]PF6 (1 mL), the mixture is stirred for 10 minutes at room temperature. The thiol (1.1 mmol) is then added, and the reaction mixture is stirred vigorously for the specified time and at the chosen temperature. The product is extracted with diethyl ether, and the combined organic extracts are purified by silica gel column chromatography.

General Procedure for Asymmetric Addition of Diethylzinc to Benzaldehyde[9]

A 1 M solution of diethylzinc in hexane (3.33 mL, 3.33 mmol) is added slowly to a solution of the chiral ligand (0.3 mmol) in dry hexane (20 mL). The resulting solution is stirred at room temperature for 20 minutes. The solution is then cooled to 0 °C, and benzaldehyde (320 mg, 3 mmol) is added dropwise. The reaction mixture is kept at 0 °C for 20 hours. A saturated solution of NH4Cl is then added, and the mixture is stirred for 15 minutes. The product is then extracted and purified.

Signaling Pathways and Experimental Workflows

Visualizing experimental workflows and the logic of catalyst selection can aid in the design of new synthetic strategies.

Experimental_Workflow General Workflow for Chiral Amine Catalyst Screening cluster_prep Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis cluster_comparison Comparison A Select Chiral Amines (e.g., this compound, (R)-1-Phenylethylamine, L-Prolinol) D Reaction Setup under Controlled Conditions A->D B Prepare Substrates (e.g., Aldehyde, Ketone, Nitroolefin) B->D C Prepare Reagents & Solvents C->D E Addition of Chiral Amine Catalyst D->E F Reaction Monitoring (TLC, GC, etc.) E->F G Work-up & Purification (Chromatography) F->G H Characterization (NMR, MS) G->H I Determine Yield G->I J Determine Enantiomeric Excess (Chiral HPLC, GC) G->J K Tabulate Results (Yield, ee) I->K J->K L Compare Catalyst Performance K->L

Caption: A generalized workflow for the screening and comparison of different chiral amine catalysts in an asymmetric synthesis experiment.

Conclusion

While this compound holds promise as a chiral amine for asymmetric synthesis, the current body of scientific literature lacks the specific, comparative experimental data necessary to definitively benchmark its performance against more established chiral amines like (R)- and (S)-1-phenylethylamine and prolinol derivatives. The data presented for these latter amines in key asymmetric reactions such as the Michael addition and the addition of diethylzinc to aldehydes demonstrate the high levels of stereocontrol and efficiency that can be achieved.

For researchers and drug development professionals, the selection of a chiral amine should be guided by the specific requirements of the synthetic transformation. While established amines offer a wealth of data and predictable outcomes, novel amines like this compound may offer unique advantages in specific contexts that are yet to be fully explored and documented. Further experimental investigation and publication of performance data for this compound are crucial to enable a comprehensive and direct comparison and to unlock its full potential in the field of asymmetric catalysis.

References

A Comparative Spectroscopic Guide to 2-Phenylpent-4-en-1-amine and Alternative Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 2-Phenylpent-4-en-1-amine, a primary amine with applications in ligand design and asymmetric synthesis, against other structurally relevant primary amines.[1] Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted spectroscopic data alongside experimental data for well-characterized alternatives. This approach facilitates an understanding of the key structural features and their spectroscopic signatures, aiding in the identification and characterization of related compounds.

Spectroscopic Data Comparison

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, and the experimental data for selected alternative primary amines: Benzylamine, Phenethylamine, and Amphetamine.

Table 1: ¹H NMR Data (Predicted for this compound, Experimental for Alternatives)

CompoundPhenyl Protons (ppm)Aliphatic Protons (ppm)Amine Protons (ppm)
This compound (Predicted) ~7.1-7.3 (m, 5H)~5.6-5.8 (m, 1H, -CH=), ~4.9-5.1 (m, 2H, =CH₂), ~2.8-3.0 (m, 1H, Ph-CH-), ~2.6-2.8 (m, 2H, -CH₂-N), ~2.2-2.4 (m, 2H, -CH₂-C=)~1.5-2.5 (br s, 2H)
Benzylamine 7.2-7.4 (m, 5H)3.8 (s, 2H)1.4 (s, 2H)
Phenethylamine 7.1-7.3 (m, 5H)2.9 (t, 2H), 2.7 (t, 2H)1.2 (s, 2H)
Amphetamine 7.1-7.3 (m, 5H)2.9-3.1 (m, 1H), 2.7-2.8 (dd, 1H), 2.5-2.6 (dd, 1H), 1.1-1.2 (d, 3H)1.4 (br s, 2H)

Table 2: ¹³C NMR Data (Predicted for this compound, Experimental for Alternatives)

CompoundAromatic Carbons (ppm)Alkene Carbons (ppm)Aliphatic Carbons (ppm)
This compound (Predicted) ~140 (ipso), ~128-129 (ortho, meta), ~126 (para)~135 (-CH=), ~117 (=CH₂)~50 (Ph-CH-), ~48 (-CH₂-N), ~38 (-CH₂-C=)
Benzylamine 143.2 (ipso), 128.4 (ortho, meta), 126.8 (para)-46.5
Phenethylamine 139.7 (ipso), 128.9 (ortho, meta), 126.3 (para)-43.1, 39.5
Amphetamine 138.9 (ipso), 129.3 (ortho, meta), 126.2 (para)-51.1, 44.9, 23.0

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundN-H StretchC-H Aromatic StretchC=C Alkene StretchC-N Stretch
This compound (Predicted) ~3300-3400 (two bands)~3020-3080~1640~1000-1250
Benzylamine 3360, 32803085, 3062, 3028-1028
Phenethylamine 3360, 32903080, 3060, 3020-1030
Amphetamine ~3360, 3280~3027-~1120

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Base PeakKey Fragments
This compound (Predicted) 16191120, 70
Benzylamine 10710679, 77
Phenethylamine 1213091, 77
Amphetamine 1354491, 65

Experimental Protocols

Standard protocols for obtaining the spectroscopic data presented are detailed below. These are generalized procedures and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O). The choice of solvent is critical and can affect the chemical shifts of labile protons.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride or potassium bromide plates.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. This allows for separation from any impurities prior to mass analysis.

  • Ionization: Utilize Electron Impact (EI) ionization at a standard energy of 70 eV. This method provides reproducible fragmentation patterns that are useful for structural elucidation.

  • Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight mass analyzer to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a primary amine like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Amine Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film Sample->Prep_IR Prep_MS Dilute for GC-MS Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Data_NMR Chemical Shifts Coupling Constants NMR->Data_NMR Data_IR Functional Group Frequencies IR->Data_IR Data_MS Molecular Ion Fragmentation Pattern MS->Data_MS Structure Final Structure Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for the spectroscopic analysis of primary amines.

Comparative Analysis of Spectroscopic Features

A detailed comparison of the spectroscopic data reveals key structural correlations:

  • ¹H NMR: The phenyl protons in all compounds appear in the characteristic aromatic region (7.1-7.4 ppm). The protons on the carbon adjacent to the nitrogen in this compound are predicted to be around 2.6-2.8 ppm, which is consistent with the experimental data for the other amines. The unique feature of this compound is the presence of signals in the alkene region (~4.9-5.8 ppm). The broad singlet for the amine protons is a common feature for primary amines and its chemical shift can vary with concentration and solvent.[2]

  • ¹³C NMR: The aromatic carbon signals are similar across all compounds. The key differentiators are in the aliphatic and, for this compound, the alkene regions. The predicted chemical shifts for the aliphatic carbons in this compound are in line with what is expected for carbons in such chemical environments.

  • IR Spectroscopy: All the primary amines exhibit two characteristic N-H stretching bands in the region of 3300-3400 cm⁻¹.[3] The presence of a C=C stretching absorption around 1640 cm⁻¹ would be a clear indicator for the pentenyl group in this compound.[3] The C-N stretching vibrations are also observed in the fingerprint region for all compounds.

  • Mass Spectrometry: The molecular ion peak is expected to be observed for all compounds. A key fragmentation pathway for phenyl-containing amines is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium ion at m/z 91. The base peak is often characteristic of the amine's substitution pattern. For this compound, a fragment corresponding to the loss of the aminomethyl group (CH₂NH₂) leading to a C₁₀H₁₁⁺ fragment (m/z 131) and subsequent rearrangement to the tropylium ion is expected. The predicted base peak at m/z 91 is consistent with this fragmentation pattern.

This guide provides a foundational spectroscopic comparison for this compound and related primary amines. The combination of predicted data for the target molecule and experimental data for its analogs offers valuable insights for researchers working on the synthesis, characterization, and application of these compounds.

References

Comparative Biological Activity of 2-Phenylpent-4-en-1-amine and Its Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 2-Phenylpent-4-en-1-amine and its structural analogs. Due to a lack of direct experimental data on this compound in publicly available literature, this guide leverages data from its close structural analog, phentermine (α,α-dimethylphenethylamine), to infer potential biological targets and activities. Phentermine shares the core phenethylamine structure but lacks the pentenyl side chain. The information presented here is intended to serve as a foundational resource for researchers investigating the pharmacological profile of this class of compounds.

Overview of Potential Biological Activities

Phenethylamine and its derivatives are known to interact with various components of the central nervous system, primarily modulating monoaminergic neurotransmission. The primary hypothesized activities for this compound and its analogs, based on the profile of phentermine, include inhibition of monoamine oxidases (MAO) and interaction with monoamine transporters.

Comparative Analysis of Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to increased levels of these neurotransmitters in the synaptic cleft, resulting in various physiological and psychological effects. While direct data for this compound is unavailable, studies on phentermine indicate weak inhibitory activity against both MAO-A and MAO-B isoforms.

Table 1: In Vitro Monoamine Oxidase (MAO) Inhibition Profile of Phentermine

CompoundTargetIC50 (µM)Reference
PhentermineMAO-A143[1]
PhentermineMAO-A85-88 (Ki)[2]
PhentermineMAO-B285[1]

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. Ki: Inhibition constant.

It is important to note that while phentermine demonstrates MAO inhibitory activity, this is considered a secondary mechanism at therapeutic doses.[3] The presence of the unsaturated pentenyl group in this compound could potentially alter its binding affinity and selectivity for MAO isoforms compared to phentermine.

Comparative Analysis of Monoamine Transporter Interaction

Monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) are responsible for the reuptake of their respective neurotransmitters from the synapse. Inhibition of these transporters is a key mechanism for many psychoactive drugs. Phentermine is known to interact with these transporters, primarily affecting dopamine and norepinephrine.

Table 2: In Vitro Monoamine Transporter Interaction Profile of Phentermine

CompoundTargetInteraction Concentration (µM)EffectReference
PhentermineNE Transporter0.1Interaction[3]
PhentermineDA Transporter~1Interaction[3]
Phentermine5-HT Transporter15Interaction[3]

The structural differences between this compound and phentermine, particularly the longer, flexible, and unsaturated side chain, may lead to significant differences in affinity and selectivity for the monoamine transporters.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the in vitro inhibition of MAO-A and MAO-B.

Objective: To determine the IC50 values of test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a proprietary fluorogenic substrate)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.

  • In a 96-well plate, add the assay buffer, enzyme solution (MAO-A or MAO-B), and the test compound or reference inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the MAO substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (if necessary, depending on the kit).

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Dopamine Transporter (DAT) Uptake Assay (Radiometric)

This protocol describes a general method for assessing the inhibition of dopamine uptake by the dopamine transporter.

Objective: To determine the IC50 values of test compounds for the inhibition of dopamine uptake via DAT.

Materials:

  • Cells expressing the human dopamine transporter (e.g., HEK293-hDAT or CHO-hDAT)

  • [³H]-Dopamine (radiolabeled substrate)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compounds and a reference inhibitor (e.g., GBR-12909)

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate the DAT-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.

  • Wash the cells with the assay buffer.

  • Add the test compound or reference inhibitor to the cells and pre-incubate for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Add [³H]-Dopamine to each well to initiate the uptake.

  • Incubate for a short period (e.g., 5-15 minutes) to allow for dopamine uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells to release the intracellular [³H]-Dopamine.

  • Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of [³H]-Dopamine uptake for each concentration of the test compound relative to the control (cells with [³H]-Dopamine but no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_drug Monoamine_Neurotransmitter Monoamine (e.g., Dopamine) MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites 2_Phenylpent_4_en_1_amine_Analog This compound or Analog 2_Phenylpent_4_en_1_amine_Analog->MAO Inhibition

Caption: Putative MAO Inhibition by this compound Analogs.

Transporter_Inhibition_Workflow cluster_workflow Monoamine Transporter Uptake Assay Workflow A Plate cells expressing monoamine transporters B Add test compound (e.g., this compound analog) A->B C Add radiolabeled neurotransmitter B->C D Incubate to allow uptake C->D E Wash cells to remove extracellular neurotransmitter D->E F Lyse cells and measure intracellular radioactivity E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

Synaptic_Action_Hypothesis cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Vesicle Vesicles with Neurotransmitters Neurotransmitter_Released Vesicle->Neurotransmitter_Released Release Transporter Monoamine Transporter (DAT/NET) Receptor Postsynaptic Receptors Neurotransmitter_Released->Transporter Reuptake Neurotransmitter_Released->Receptor Binding Analog This compound Analog Analog->Transporter Inhibition

Caption: Hypothesized Action at the Synapse for Phenylpentenamine Analogs.

References

Benchmarking Catalyst Performance: A Comparative Guide to Chiral Primary Amines in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient chiral catalysts is paramount in modern synthetic organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. This guide provides a comparative performance analysis of various chiral primary amine organocatalysts in the asymmetric Michael addition of aldehydes to nitroalkenes. This reaction is a fundamental carbon-carbon bond-forming reaction that yields valuable chiral γ-nitroaldehydes, precursors to a wide range of biologically active molecules, including γ-amino acids and heterocyclic compounds.

While direct performance data for 2-Phenylpent-4-en-1-amine as a catalyst in this transformation is not extensively documented in peer-reviewed literature, this guide benchmarks its potential by comparing the performance of structurally related and commonly employed chiral primary amine catalysts. The data presented herein, including yields, diastereoselectivities, and enantioselectivities, serves as a valuable resource for researchers selecting a catalyst for similar transformations.

Comparative Performance of Chiral Primary Amine Catalysts

The efficacy of a chiral organocatalyst is highly dependent on its structure and the specific reaction conditions. Below is a summary of the performance of several notable chiral primary amine-based catalysts in the asymmetric Michael addition of propanal to β-nitrostyrene, a common benchmark reaction.

CatalystCatalyst Loading (mol%)AdditiveSolventTime (h)Yield (%)d.r. (syn/anti)ee (%) (syn)Reference
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine 54-Nitrobenzoic AcidToluene2495>95:598[1][2]
Cinchona-derived Primary Amine 15Trifluoroacetic AcidCHCl₃1477-74[3]
(R,R)-1,2-Diphenylethylenediamine-Thiourea 10NoneWater129298:299[4]
Primary Amine-Squaramide 10NoneToluene2498>99:1>99[5]

Note: The performance of this compound is not included due to a lack of published data. Researchers are encouraged to perform initial screenings to determine its efficacy.

Experimental Protocols

A general experimental procedure for the organocatalyzed asymmetric Michael addition of an aldehyde to a nitroalkene is provided below. This protocol can be adapted for specific catalysts and substrates.

General Procedure for Asymmetric Michael Addition:

To a stirred solution of the nitroalkene (0.3 mmol) and the aldehyde (1.5 mmol) in the specified solvent (1.0 M solution based on the nitroalkene), the chiral primary amine catalyst (0.015 - 0.06 mmol, 5-20 mol%) and any additive are added at the specified temperature. The reaction mixture is stirred and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is purified by flash column chromatography on silica gel to afford the desired γ-nitroaldehyde. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, often after reduction of the aldehyde to the corresponding alcohol.[1][4][6]

Visualizing the Catalytic Cycle and Workflow

The following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycle for the primary amine-catalyzed Michael addition and a typical experimental workflow.

experimental_workflow start Start reactants Combine Nitroalkene, Aldehyde, Solvent, and Additive start->reactants add_catalyst Add Chiral Primary Amine Catalyst reactants->add_catalyst reaction Stir at Specified Temperature add_catalyst->reaction monitor Monitor Reaction by TLC reaction->monitor monitor->reaction Incomplete quench Quench Reaction monitor->quench Complete purify Purify by Column Chromatography quench->purify analyze Analyze Product (NMR for d.r., Chiral HPLC for ee) purify->analyze end End analyze->end

Caption: A typical experimental workflow for the asymmetric Michael addition.

catalytic_cycle catalyst Chiral Primary Amine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Aldehyde - H₂O aldehyde Aldehyde michael_addition Michael Addition enamine->michael_addition nitroalkene Nitroalkene nitroalkene->michael_addition iminium_ion Iminium Ion Intermediate michael_addition->iminium_ion hydrolysis Hydrolysis iminium_ion->hydrolysis + H₂O hydrolysis->catalyst Regenerated Catalyst product γ-Nitroaldehyde Product hydrolysis->product

Caption: The generally accepted catalytic cycle for enamine catalysis.

References

Safety Operating Guide

Personal protective equipment for handling 2-Phenylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling 2-Phenylpent-4-en-1-amine must adhere to stringent safety protocols to mitigate potential hazards. Although specific toxicological data for this compound is limited, its structure, an amine with a phenyl group, suggests potential for skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on a conservative approach, considering the potential hazards of both aromatic and aliphatic amines.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Small Quantities (mg scale) in a well-ventilated hood Safety glasses with side shieldsDouble-gloving with nitrile or neoprene gloves. Change gloves immediately upon contamination.Fully buttoned laboratory coatNot generally required if handled in a certified chemical fume hood.
Handling Larger Quantities (gram scale or greater) Chemical safety gogglesHeavy-duty nitrile or butyl rubber gloves. Check manufacturer's compatibility data.Chemical-resistant apron over a laboratory coatRecommended to use a NIOSH-approved respirator with an organic vapor cartridge.
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty, chemical-resistant gloves (e.g., butyl rubber, Viton)Chemical-resistant suit or apron and boot coversNIOSH-approved respirator with an organic vapor cartridge is mandatory.

Experimental Protocols: Safe Handling and Disposal

Handling:

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Avoid direct contact with the skin, eyes, and clothing. Wash hands thoroughly with soap and water after handling.

  • Contamination: Promptly clean up any spills, wearing the appropriate PPE as outlined in the table above.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials, including gloves and lab coats, should be disposed of as hazardous waste. Do not dispose of this chemical down the drain.

Visual Workflow for PPE Selection

The following diagram illustrates the logical steps for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_start Start: Handling this compound cluster_scale Scale of Operation cluster_ppe Personal Protective Equipment Selection cluster_spill Spill Scenario cluster_end Final Check start Assess the planned procedure and quantity of material quantity Small Scale (<1g) or Large Scale (>1g)? start->quantity small_scale_ppe Standard PPE: - Safety glasses with side shields - Double nitrile/neoprene gloves - Lab coat quantity->small_scale_ppe Small Scale large_scale_ppe Enhanced PPE: - Chemical goggles & face shield - Heavy-duty gloves (e.g., Butyl) - Chemical-resistant apron - Consider respirator quantity->large_scale_ppe Large Scale spill_check Is there a risk of a significant spill? small_scale_ppe->spill_check large_scale_ppe->spill_check spill_ppe Spill Response PPE: - Full face and eye protection - Chemical-resistant suit/apron - Heavy-duty gloves - Respirator spill_check->spill_ppe Yes final_check Proceed with experiment following all safety protocols spill_check->final_check No spill_ppe->final_check

PPE Selection Workflow for this compound

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